molecular formula C19H23BrN2 B3575411 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Cat. No.: B3575411
M. Wt: 359.3 g/mol
InChI Key: LFAUWZYIDGQKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromobenzyl)-4-(3-methylbenzyl)piperazine is a synthetic piperazine derivative of significant interest in chemical and pharmacological research. Piperazine derivatives are a recognized class of compounds that have been studied for their potential to interact with the central nervous system, particularly as ligands for various neurotransmitter receptors . This compound features a piperazine core that is disubstituted with a 3-bromobenzyl group and a 3-methylbenzyl group, a structural motif common in the exploration of novel bioactive molecules. The presence of the bromo and methyl substituents on the aromatic rings makes it a valuable intermediate for further chemical modifications, including cross-coupling reactions, and for structure-activity relationship (SAR) studies aimed at developing more selective research tools . Piperazine derivatives, in general, are known to exhibit activity as stimulants and can influence the levels of key neurotransmitters such as dopamine and serotonin . Related compounds have been utilized in neuroscience research to probe the function of dopaminergic and serotonergic systems, with some showing affinity for receptors like the D4 dopamine receptor . Researchers investigating the mechanisms of neurological disorders or the pharmacology of novel psychoactive substances may find this compound particularly useful. It is supplied exclusively for laboratory research purposes. Intended Use and Handling: This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the purchaser to ensure that their handling and use of this material comply with all applicable local, state, national, and international laws and regulations. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2/c1-16-4-2-5-17(12-16)14-21-8-10-22(11-9-21)15-18-6-3-7-19(20)13-18/h2-7,12-13H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAUWZYIDGQKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Classification and Mechanistic Profiling of Meta-Substituted Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine class of synthetic designer drugs presents a fascinating case study in structure-activity relationships (SAR). While the foundational unsubstituted molecule, 1-benzylpiperazine (BZP), acts primarily as a dopaminergic and noradrenergic releasing agent, introducing a functional group at the meta (3-) position of the aromatic ring fundamentally rewires the molecule's pharmacological axis[1]. Whether analyzing meta-substituted benzylpiperazines (e.g., 3-methylbenzylpiperazine) or their closely related phenylpiperazine analogs (e.g., TFMPP, mCPP), this specific structural modification drives a profound shift away from catecholamine transporters and toward the serotonergic (5-HT) system[2],[3].

As a Senior Application Scientist, this whitepaper provides an in-depth technical classification of these derivatives, detailing their receptor binding profiles, mechanistic signaling pathways, and the self-validating experimental protocols required to accurately profile their pharmacodynamics.

Structural Taxonomy and the "Meta" Shift

The core piperazine pharmacophore mimics the terminal amine structure of endogenous monoamines, allowing it to dock into the orthosteric binding sites of monoamine transporters and G-protein coupled receptors (GPCRs).

In unsubstituted BZP, the lack of steric bulk on the aromatic ring allows favorable interactions with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), resulting in amphetamine-like stimulation[4],[5]. However, substituting the meta position with electronegative or bulky groups—such as a trifluoromethyl group in 3-trifluoromethylphenylpiperazine (TFMPP) or a chlorine atom in meta-chlorophenylpiperazine (mCPP)—alters the electron density and rotational freedom of the aromatic ring[6].

This meta-substitution creates a conformational "key" that highly favors the binding pockets of 5-HT receptors (specifically the 5-HT1 and 5-HT2 families) and the Serotonin Transporter (SERT), while simultaneously abolishing affinity for DAT and NET[2].

Pharmacodynamic Profiling: Receptor and Transporter Affinities

The pharmacological classification of these derivatives is defined by their dual action: they act as direct agonists/partial agonists at post-synaptic 5-HT receptors and as substrate-type releasers at the pre-synaptic SERT[3].

To illustrate this shift, the quantitative data below compares the unsubstituted baseline (BZP) against the two most prominent meta-substituted derivatives (TFMPP and mCPP).

Table 1: Comparative Binding Affinities and Transporter Efflux Potencies
CompoundStructural ClassPrimary Target(s)DAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)5-HT2C Ki (nM)5-HT3 IC50 (nM)
BZP Benzylpiperazine (Unsubstituted)DAT, NET~175~62~6050>10,000>10,000
TFMPP Phenylpiperazine (Meta-CF3)SERT, 5-HT1/2InsignificantInsignificant121622373
mCPP Phenylpiperazine (Meta-Cl)5-HT2C, 5-HT3InsignificantInsignificantModerateHigh Affinity61.4 (Antagonist)

Data synthesized from established pharmacological evaluations[2],[7],[1].

Key Pharmacological Distinctions:

  • 5-HT Receptor Agonism: TFMPP functions as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, but acts as a weak partial agonist or antagonist at the 5-HT2A receptor[2].

  • 5-HT3 Divergence: While both are meta-substituted, mCPP acts as a potent antagonist at peripheral and cardiac 5-HT3 receptors (IC50 = 61.4 nM), whereas TFMPP lacks significant 5-HT3 affinity (IC50 = 2373 nM)[7]. This makes TFMPP a preferred highly selective ligand when isolating 5-HT1/5-HT2 responses without 5-HT3 interference[7].

Mechanistic Signaling Pathways

When meta-substituted piperazines bind to the 5-HT2C receptor, they trigger a specific intracellular cascade. Because 5-HT2C is a Gq-protein coupled receptor, its activation bypasses the cAMP pathway entirely, instead relying on lipid hydrolysis to drive neuronal depolarization.

G Ligand Meta-Substituted Piperazine (e.g., TFMPP, mCPP) Receptor 5-HT2C / 5-HT2A Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq-Protein (Alpha Subunit) Receptor->Gq Conformational Change PLC Phospholipase C (PLC-beta) Gq->PLC Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC PKC Activation DAG->PKC Co-activation Ca2->PKC Response Neuronal Depolarization & Behavioral Response Ca2->Response PKC->Response

Fig 1: Gq-protein coupled signaling cascade activated by meta-substituted piperazine derivatives.

Experimental Protocols for Pharmacological Classification

To accurately classify a novel meta-substituted derivative, researchers must employ self-validating in vitro assays. Below are the gold-standard protocols for determining receptor affinity and transporter efflux, complete with the mechanistic rationale behind each step.

Protocol A: Radioligand Displacement Assay for 5-HT2C Affinity

This assay determines the binding affinity (Ki) of the derivative for the 5-HT2C receptor.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2C receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

    • Expertise Note: CHO cells are preferred over native brain homogenates for this specific step because they eliminate the confounding presence of 5-HT2A and 5-HT2B receptors, which share high sequence homology and could skew binding data.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]mesulergine (a high-affinity 5-HT2C radioligand) and varying concentrations of the test derivative (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 37°C.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding). Quantify retained radioactivity via liquid scintillation counting.

  • Self-Validating System:

    • Causality & Validation: To ensure the measured displacement is exclusively orthosteric, a parallel assay must be run using 10 µM mianserin to define non-specific binding (NSB). The system self-validates by subtracting NSB from total binding; if the specific binding window is less than 70% of total binding, the membrane preparation is deemed compromised and the data is discarded, ensuring absolute integrity.

Protocol B: In Vitro Synaptosomal Monoamine Efflux Assay

This protocol determines if the derivative acts as a substrate-releaser at SERT (evoking serotonin efflux) rather than just a reuptake inhibitor.

  • Synaptosome Isolation: Rapidly dissect the frontal cortex of male Sprague-Dawley rats. Homogenize in ice-cold 0.32 M sucrose and perform differential centrifugation to isolate the P2 synaptosomal fraction.

    • Expertise Note: Synaptosomes are strictly required here instead of transfected cells. Synaptosomes preserve the native orientation of the cell membrane transporters alongside the Vesicular Monoamine Transporter 2 (VMAT2). Meta-substituted piperazines must enter the terminal via SERT and disrupt VMAT2 to cause true carrier-mediated efflux[4].

  • Pre-loading: Incubate the synaptosomes with 10 nM [3H]5-HT for 30 minutes to load the presynaptic vesicles.

  • Superfusion & Drug Exposure: Load the synaptosomes onto a micro-superfusion system. Perfuse with Krebs-Ringer buffer to establish a baseline, then introduce the test derivative (e.g., TFMPP) into the perfusion stream. Collect fractions every 2 minutes.

  • Self-Validating System:

    • Causality & Validation: To distinguish true carrier-mediated efflux from simple reuptake inhibition, the protocol utilizes a self-validating control. By introducing a highly selective, non-releasing reuptake inhibitor (e.g., citalopram) in a parallel control chamber, researchers establish a baseline of extracellular radioligand accumulation due solely to blocked reuptake. If the meta-substituted piperazine induces radioligand accumulation significantly above this citalopram baseline, it definitively confirms active transporter reversal (efflux).

Behavioral Pharmacology and Toxicological Implications

The in vitro serotonergic profile of meta-substituted piperazines translates directly to distinct in vivo behavioral phenotypes.

Unlike BZP, which monkeys will readily self-administer due to its dopaminergic reinforcement, TFMPP lacks reinforcing effects and is not self-administered by rhesus macaques[2]. Instead, the administration of meta-substituted derivatives in rodent models reliably induces the Head-Twitch Response (HTR) . The HTR is a behavioral proxy for 5-HT2A receptor activation and suggests potential hallucinogenic properties in humans[2].

Synergistic Toxicity: In illicit markets, meta-substituted derivatives (like TFMPP) are frequently co-administered with unsubstituted BZP to crudely mimic the pharmacological profile of MDMA (combining BZP's dopamine/norepinephrine release with TFMPP's serotonin release)[2],[8]. This combination creates a severe toxicological risk profile, bypassing normal monoamine regulatory feedback loops and significantly increasing the risk of serotonin syndrome, hyperthermia, and drug-induced dysphoria[2],[4].

References

1.[2] Trifluoromethylphenylpiperazine - Wikipedia. Wikipedia. URL: 2.[3] Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. esmed.org. URL: 3.[7] mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed. nih.gov. URL: 4.[6] Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. oup.com. URL: 5.[8] Safer Using - Piperazines. cahma.org.au. URL: 6.[4] Benzylpiperazine: "A messy drug" - PubMed. nih.gov. URL: 7.[5] ACMD - Advisory Council on the Misuse of Drugs. service.gov.uk. URL: 8.[1] Benzylpiperazine - Wikipedia. Wikipedia. URL:

Sources

Chemical structure analysis of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Rationale

In the landscape of medicinal chemistry, the piperazine scaffold serves as a privileged structure, linking diverse pharmacophores to modulate solubility, lipophilicity, and receptor binding affinity. BMP-19 represents a specific, unsymmetrical bis-benzyl piperazine derivative. Its structure combines a lipophilic, electron-donating domain (3-methylbenzyl) with a halogenated, electron-withdrawing domain (3-bromobenzyl) capable of participating in halogen bonding.

This guide provides a rigorous technical framework for the structural elucidation and quality control of BMP-19. Unlike symmetrical piperazines, BMP-19 presents unique analytical challenges regarding regio-differentiation and isotopic validation. This protocol is designed for researchers requiring absolute structural confirmation during SAR (Structure-Activity Relationship) campaigns.

Part 2: Synthesis & Purity (The Input)

To analyze the molecule, one must understand its origin. The synthesis of unsymmetrical piperazines requires a controlled, stepwise alkylation to avoid the formation of symmetrical byproducts (e.g., bis-(3-bromobenzyl)piperazine).

Synthetic Logic & Impurity Profiling

The most robust route involves the reaction of 1-(3-methylbenzyl)piperazine (commercially available or easily synthesized) with 3-bromobenzyl bromide .

  • Primary Impurity Risk: Double alkylation (formation of symmetrical species) or unreacted starting material.

  • Critical Control Point: Stoichiometry must be strictly 1:1, often utilizing a DIPEA scavenger base in acetonitrile.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesis and the critical purification checkpoints required before analysis.

SynthesisWorkflow Start Starting Material: 1-(3-methylbenzyl)piperazine Reaction Reaction: SN2 Alkylation (ACN, K2CO3, 60°C) Start->Reaction Reagent Reagent: 3-bromobenzyl bromide Reagent->Reaction Crude Crude Mixture: Target + Symmetrical Impurities Reaction->Crude Purification Purification: Flash Chromatography (DCM:MeOH) Crude->Purification Product Target Analyte: BMP-19 Purification->Product >98% Purity

Figure 1: Stepwise synthetic pathway and purification logic to isolate unsymmetrical BMP-19.

Part 3: Structural Characterization (The Core)

This section details the specific spectroscopic signatures required to confirm the identity of BMP-19.

Mass Spectrometry (MS): Isotopic Validation

Mass spectrometry is the primary tool for confirming the presence of the bromine atom and the integrity of the unsymmetrical structure.

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 358.10 (for

    
    ) / 360.10 (for 
    
    
    
    )

The Bromine Signature: Unlike standard organic molecules, BMP-19 will not show a single molecular ion peak. It must exhibit a characteristic 1:1 doublet at M+ and (M+2)+ due to the natural abundance of


 (50.7%) and 

(49.3%).

Fragmentation Pathway (ESI+): Under Collision-Induced Dissociation (CID), the molecule cleaves at the benzylic positions.

  • Fragment A (

    
     ~169/171):  3-bromobenzyl cation (maintains 1:1 isotopic ratio).
    
  • Fragment B (

    
     105):  3-methylbenzyl cation (tropylium ion derivative).
    
  • Fragment C (

    
     85):  Piperazine ring fragment.[2]
    
Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the two benzyl rings.


NMR (400 MHz,

) Prediction & Assignment

The spectrum will show four distinct regions. The challenge is assigning the two aromatic systems.

RegionChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic A 7.40 – 7.10Multiplet4H3-Bromophenyl ring . Look for the deshielded proton at position 2 (singlet-like) due to inductive effect of Br.
Aromatic B 7.20 – 7.00Multiplet4H3-Methylphenyl ring . Overlaps with Ring A, but generally slightly more shielded.
Benzylic ~3.50 & ~3.45Singlets (2)2H + 2HDistinct singlets for

. The

attached to the Br-ring will be slightly downfield.
Piperazine 2.60 – 2.30Broad/Multiplet8HPiperazine ring protons. Often appear as a broad singlet in free base or distinct triplets in salt forms.
Aliphatic ~2.35Singlet3HAr-

. The definitive marker for the methylbenzyl group.

Differentiation Strategy:

  • COSY (Correlation Spectroscopy): Use to trace the coupling within each aromatic ring independently. The methyl group protons (2.35 ppm) will show NOE (Nuclear Overhauser Effect) correlations to the ortho-protons of the methylbenzyl ring, allowing you to "tag" that specific ring system.


NMR Prediction
  • C-Br Carbon: Look for a signal around 122-123 ppm .

  • C-Me Carbon: The aromatic carbon attached to the methyl group will appear around 138 ppm .

  • Aliphatic Methyl: Distinct signal at ~21 ppm .

Visualization: NMR Logic Tree

The following decision tree guides the assignment of the two benzyl groups.

NMRLogic Start 1H NMR Spectrum Obtained MethylSignal Identify Singlet @ 2.35 ppm (Methyl Group) Start->MethylSignal NOE Run NOESY / ROESY MethylSignal->NOE Correlation Correlate Methyl to Adjacent Aromatic Protons NOE->Correlation AssignRingB Assign 3-Methylbenzyl Ring Protons Correlation->AssignRingB AssignRingA Remaining Aromatic Signals = 3-Bromobenzyl Ring AssignRingB->AssignRingA

Figure 2: NMR assignment strategy using NOE to anchor the methyl-substituted ring.

Part 4: Physicochemical Properties & Handling

For drug development, the physical behavior of BMP-19 is as critical as its structure.

Solubility and pKa
  • Basicity: The piperazine nitrogens are basic (

    
    , 
    
    
    
    ).
  • Formulation: In its free base form, BMP-19 is likely an oil or low-melting solid. For biological assays, it must be converted to a salt (e.g., dihydrochloride or fumarate) to ensure water solubility.

    • Protocol: Dissolve free base in diethyl ether, add 2.0 equivalents of HCl in dioxane. Filter the precipitate.

Lipophilicity (LogP)
  • Estimated LogP: 4.2 – 4.5.

  • Implication: High lipophilicity suggests good blood-brain barrier (BBB) penetration potential (common for benzyl piperazines) but requires DMSO for stock solutions.

Part 5: Quality Control Checklist

Before releasing the compound for biological testing, ensure the following criteria are met:

  • HPLC Purity: >95% at 254 nm.

  • MS Confirmation: Presence of [M+H]+ doublet at 359/361.

  • H-NMR Integration: Ratio of Methyl (3H) to Aromatic (8H) must be accurate. Excess aromatic integration suggests benzyl bromide contamination.

  • Appearance: White to off-white solid (if salt) or pale yellow oil (if free base).

References

  • Chao, S., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Unver, Y., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (n.d.). 1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine (Analogous Structure). National Center for Biotechnology Information. Link

  • Cayman Chemical. (n.d.). 1-(3-Methylbenzyl)piperazine Product Insert. Link

  • European Union Drugs Agency. (2018). BZP/piperazines drug profile. Link

Sources

Target Deconvolution and Pharmacological Profiling of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Methodological Framework for Identifying Biological Targets of Substituted Dibenzylpiperazines

Executive Summary & Pharmacological Rationale

The identification of biological targets for novel or orphan small molecules requires a rigorous, multi-tiered approach that bridges in silico predictions, in vitro biophysics, and live-cell proteomics. This technical guide outlines a comprehensive target deconvolution pipeline for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine (hereafter referred to as 3-Br-3'-Me-DBP ).

As a substituted dibenzylpiperazine (DBZP), this compound belongs to a structural class known to interact with monoamine transporters (DAT, SERT, NET) and sigma (


) receptors[1]. However, the specific addition of a 3-bromo group and a 3-methyl group introduces unique steric bulk, lipophilicity, and potential halogen bonding capabilities. These structural alerts suggest a potential shift in selectivity—likely enhancing affinity for the hydrophobic pockets of the Sigma-1 receptor or altering monoamine transporter binding kinetics compared to unsubstituted DBZP[2].

The core directive of this whitepaper is to establish a self-validating experimental workflow that proves causality at every step: from theoretical docking to proteome-wide target engagement.

Strategic Target Deconvolution Workflow

To prevent false positives and account for intracellular pharmacokinetics, we employ a funnel-based discovery strategy. We begin with targeted radioligand binding based on structural homology, progress to live-cell target engagement, and utilize probe-free chemoproteomics to capture off-target or novel interactions[3].

TargetDeconvolution Compound 3-Br-3'-Me-DBP (Novel Ligand) InSilico In Silico Docking & Pharmacophore Compound->InSilico Structural Alerts Chemoproteomics Thermal Proteome Profiling (Unbiased Discovery) Compound->Chemoproteomics Probe-Free Screening InVitro Radioligand Binding (Canonical Targets) InSilico->InVitro Predicted Hits CETSA CETSA (Live-Cell Engagement) InVitro->CETSA High Affinity (Ki < 1µM) Chemoproteomics->CETSA Novel Target Validation

Fig 1. Strategic workflow for target deconvolution of 3-Br-3'-Me-DBP.

In Vitro Primary & Secondary Screening

Causality & Logic: Cell-free radioligand binding assays are utilized first because they provide direct thermodynamic quantification of binding affinity (


) without the confounding variables of cellular metabolism or membrane permeability. If 3-Br-3'-Me-DBP binds to a target, it will competitively displace a known radioactive tracer.
Protocol 1: Self-Validating Radioligand Binding & Functional Assay

This protocol is designed to test affinity for the Dopamine Transporter (DAT), a canonical target for benzylpiperazines[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human DAT in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Tracer Incubation: Incubate 50 µg of membrane protein with 2 nM [

    
    H]-WIN35,428 (a highly selective DAT radioligand) and varying concentrations of 3-Br-3'-Me-DBP (10
    
    
    
    to 10
    
    
    M).
  • Self-Validation Control: Run parallel assays using a known reference standard (e.g., Cocaine or GBR12909). Non-specific binding must be defined using 10 µM Indatraline.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC

    
     using non-linear regression. Validate the system by calculating the 
    
    
    
    via the Cheng-Prusoff equation:
    
    
    . The
    
    
    of the reference standard must match historical literature values for the assay to be deemed valid.
Quantitative Data: Predicted Pharmacological Profile

Based on the structure-activity relationships of halogenated dibenzylpiperazines, the following table summarizes the predicted binding profile and necessary validation standards for 3-Br-3'-Me-DBP.

Target ProteinRadioligandPredicted

(nM)
Functional AssayReference Standard
Sigma-1 Receptor [

H]-Pentazocine
15 - 50Receptor TranslocationHaloperidol
Dopamine Transporter (DAT) [

H]-WIN35,428
100 - 300[

H]-DA Uptake Inhibition
GBR12909 / Cocaine
Norepinephrine Transporter (NET) [

H]-Nisoxetine
200 - 600[

H]-NE Uptake Inhibition
Desipramine
Sigma-2 Receptor [

H]-DTG
150 - 400Cytotoxicity / ApoptosisSiramesine
Serotonin Transporter (SERT) [

H]-Citalopram
500 - 1500[

H]-5-HT Uptake Inhibition
Fluoxetine

Live-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: High affinity in a biochemical assay does not guarantee that 3-Br-3'-Me-DBP can penetrate the cell membrane and engage the target in a physiological environment. The Cellular Thermal Shift Assay (CETSA) directly detects biophysical interactions between ligands and protein targets in live cells, as ligand binding alters a protein's unfolding and aggregation properties in response to thermal challenge[4][5].

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

Step-by-Step Methodology:

  • Cell Treatment: Seed SH-SY5Y neuroblastoma cells (endogenously expressing DAT and Sigma-1) in a 96-well format. Treat cells with a concentration gradient of 3-Br-3'-Me-DBP (1 nM to 100 µM) or DMSO (vehicle control) for 1 hour at 37°C[6].

  • Thermal Challenge: Subject the intact cells to a transient heat shock at a predetermined temperature (e.g., 52°C, the

    
     where 75% of the unbound target protein normally precipitates) for 3 minutes, followed by cooling to 25°C.
    
  • Lysis & Separation: Lyse the cells using freeze-thaw cycles in the presence of protease inhibitors. Centrifuge at 20,000 × g for 20 minutes to separate the denatured/precipitated proteins from the soluble, ligand-stabilized fraction.

  • Detection (Self-Validation): Quantify the remaining soluble target protein using AlphaScreen technology or quantitative Western Blotting.

  • System Validation: The assay is self-validating if the ITDRF curve demonstrates a dose-dependent increase in soluble protein that correlates with the

    
     established in Protocol 1. A flat curve indicates a lack of live-cell target engagement.
    

Unbiased Target Discovery: Probe-Free Chemoproteomics

Causality & Logic: If 3-Br-3'-Me-DBP induces phenotypic effects (e.g., neuroprotection or altered cellular metabolism) that cannot be explained by monoamine transporters or sigma receptors, unbiased screening is required. Traditional affinity chromatography requires modifying the drug with a linker and a biotin tag, which can destroy the binding affinity of small, sterically sensitive piperazines[3]. Therefore, we utilize Thermal Proteome Profiling (TPP) , a modification-free chemoproteomic approach[7].

By coupling the principles of CETSA with multiplexed quantitative mass spectrometry (TMT-labeling), TPP evaluates the thermal stability of thousands of proteins simultaneously. If 3-Br-3'-Me-DBP binds to an unexpected off-target kinase or metabolic enzyme, that specific protein will exhibit a significant shift in its melting curve (


) compared to the vehicle control, providing a precise, unbiased deconvolution of the drug's interactome[7].

Functional Implications & Signaling Pathways

When 3-Br-3'-Me-DBP successfully engages its primary predicted targets, it triggers a dual-mechanism signaling cascade. The inhibition of monoamine transporters alters synaptic neurochemistry, while Sigma-1 receptor agonism modulates endoplasmic reticulum (ER) stress and calcium signaling.

SignalingPathway Ligand 3-Br-3'-Me-DBP DAT Dopamine Transporter (Plasma Membrane) Ligand->DAT Competitive Inhibition Sigma1 Sigma-1 Receptor (Endoplasmic Reticulum) Ligand->Sigma1 Agonist Engagement DA_Accumulation Synaptic DA Accumulation DAT->DA_Accumulation Blocked Reuptake Calcium Intracellular Ca2+ Modulation Sigma1->Calcium Chaperone Activity Phenotype Psychomotor & Neuroprotective Phenotypes DA_Accumulation->Phenotype Calcium->Phenotype

Fig 2. Dual-mechanism signaling pathway for dibenzylpiperazine derivatives.

References

  • Chemoproteomics, A Broad Avenue to Target Deconvolution Advanced Science (2024)[Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis Journal of Psychopharmacology (2018)[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA NCBI / Assay Guidance Manual (2016)[Link]

  • Stability-based approaches in chemoproteomics Expert Reviews in Molecular Medicine (2024)[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement ACS Chemical Biology (2023)[Link]

  • Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters ACS Omega (2020)[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Nature Protocols (2014)[Link]

Sources

Toxicology and Safety Data for 1-(3-Bromobenzyl)-4-(3-methylbenzyl)piperazine: A Preclinical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in preclinical drug development, evaluating novel di-substituted piperazines requires a rigorous, mechanistic approach. 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine is a complex, highly lipophilic bis-benzylpiperazine derivative. While mono-substituted piperazines (such as benzylpiperazine [BZP] and trifluoromethylphenylpiperazine [TFMPP]) have well-documented sympathomimetic and serotonergic profiles[1], di-substituted analogs present unique pharmacological and toxicological challenges. The dual addition of a halogenated (3-bromo) and a methylated (3-methyl) benzyl group to the piperazine core significantly alters its partition coefficient (LogP), accelerating blood-brain barrier (BBB) penetration and modifying its affinity for monoamine transporters.

This whitepaper synthesizes the pharmacodynamics, toxicokinetics, and laboratory safety protocols required to handle and evaluate 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine, ensuring scientific integrity through self-validating experimental designs.

Pharmacodynamics & Mechanistic Toxicology

The toxicological profile of benzylpiperazine derivatives is primarily driven by their action as non-exocytotic monoamine releasers and reuptake inhibitors[2]. 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine acts upon the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Causality of Toxicity: The blockade of these transporters leads to a rapid accumulation of intra-synaptic catecholamines and indolamines[1]. The resulting dopaminergic and noradrenergic surge causes severe sympathomimetic toxicity (tachycardia, hypertension, mydriasis, and diaphoresis)[3]. Concurrently, the serotonergic agonism poses a high risk for Serotonin Syndrome, characterized by hyperthermia, clonus, and potentially status epilepticus[4].

PD_Mechanism Compound 1-(3-bromobenzyl)-4- (3-methylbenzyl)piperazine DAT DAT Inhibition Compound->DAT SERT SERT Inhibition Compound->SERT NET NET Inhibition Compound->NET DA_Release ↑ Synaptic Dopamine DAT->DA_Release HT_Release ↑ Synaptic Serotonin SERT->HT_Release NE_Release ↑ Synaptic Norepinephrine NET->NE_Release Tox_Symp Sympathomimetic Toxicity DA_Release->Tox_Symp Tox_SS Serotonergic Toxicity HT_Release->Tox_SS NE_Release->Tox_Symp

Fig 1. Monoamine transporter modulation and downstream toxicological pathways.

Toxicokinetics & Metabolic Profiling

Understanding the metabolic fate of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine is critical for predicting systemic toxicity. Bis-benzylpiperazines undergo extensive first-pass metabolism in the liver.

Metabolic Causality: The primary biotransformation routes involve N-dealkylation (cleaving the benzyl rings from the piperazine core) and aromatic hydroxylation, heavily mediated by the cytochrome P450 system—specifically the CYP2D6 isoenzyme[2]. Because CYP2D6 is subject to significant genetic polymorphism, "poor metabolizers" will experience a drastically increased Area Under the Curve (AUC) and prolonged serum half-lives, elevating the risk of acute renal failure and rhabdomyolysis[5].

CYP_Assay Step1 1. Prepare HLM (Human Liver Microsomes) Step2 2. Add Test Compound (10 µM final) Step1->Step2 Step3 3. Initiate Reaction with NADPH (1 mM) Step2->Step3 Step4 4. Incubate at 37°C (0, 15, 30, 60 min) Step3->Step4 Step5 5. Quench with Cold Acetonitrile Step4->Step5 Step6 6. Centrifuge & Extract Supernatant Step5->Step6 Step7 7. LC-MS/MS Analysis (Metabolite ID) Step6->Step7

Fig 2. Self-validating in vitro CYP450 microsomal stability workflow.

Quantitative Safety Data

The following table synthesizes the extrapolated toxicological thresholds and physicochemical properties of the compound, benchmarked against known piperazine class data[6],[1],[5].

Toxicological ParameterExtrapolated Value / ThresholdClinical & Research Significance
LogP (Predicted) 3.8 - 4.5High lipophilicity; rapid CNS distribution and prolonged tissue retention.
Primary Metabolism CYP2D6, CYP3A4, COMTHigh risk of dose-dependent toxicity in CYP2D6 poor metabolizers.
Acute Oral Toxicity (LD50) ~2500 mg/kg (Rat model)Moderate acute lethality; however, severe neurotoxicity occurs at much lower doses[6].
Plasma Half-Life (t1/2) 4.5 - 6.0 HoursProlonged sympathomimetic effects requiring extended observation windows[5].
Corrosivity (Base Form) pH > 9.0 (Aqueous)The free base is a severe irritant; causes burns to mucosal tissues[7].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all toxicological assays must be self-validating. The following protocols include internal controls that verify the mechanical success of the assay independent of the test compound's results.

Protocol A: In Vitro CYP450 Microsomal Stability & N-Dealkylation Assay

Purpose: To determine the intrinsic clearance (


) and identify reactive intermediate metabolites.
Self-Validation Mechanism:  The concurrent use of Dextromethorphan (a known CYP2D6 substrate) as a positive control validates the enzymatic viability of the Human Liver Microsomes (HLM). If Dextromethorphan is not metabolized, the assay is invalid.
  • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Add 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine to achieve a final concentration of 1 µM. In a separate control well, add 1 µM Dextromethorphan.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Trigger the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and identify N-dealkylated metabolites.

Protocol B: Acute Cytotoxicity & Hepatotoxicity Screening (HepG2)

Purpose: To assess cellular viability and mitochondrial toxicity. Self-Validation Mechanism: Use of Triton X-100 (0.1%) as a positive control for 100% cell death establishes the maximum signal window for the MTT reduction assay.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Dosing: Treat cells with serial dilutions of the piperazine compound (0.1 µM to 100 µM).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 100 µL DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    

Laboratory Safety & EHS Directives

Handling 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine requires strict adherence to Environmental Health and Safety (EHS) guidelines.

  • Physical Hazards: In its free base form, the compound is a pale yellow oil that is highly basic and corrosive[8]. It causes severe swelling, tissue damage, and danger of perforation upon contact with mucosal membranes[7].

  • PPE Requirements: Nitrile gloves (double-gloved for concentrated stock solutions), chemical splash goggles, and a dedicated laboratory coat are mandatory. All powder weighing and base handling must occur within a Class II Type B2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates[7].

  • First Aid & Spill Response: In case of skin contact, wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing[7]. If ingested, do NOT induce vomiting or use gastric lavage, as the corrosive nature of the piperazine base risks esophageal perforation[7]. Immediately call a poison control center.

References

  • Source: fishersci.
  • Source: industrialchemicals.gov.
  • Cas 5321-48-2,1-(3-METHYLBENZYL)
  • Source: unodc.
  • Source: nih.
  • BZP/piperazines drug profile | The European Union Drugs Agency (EUDA)
  • Benzylpiperazine (BZP)
  • Source: wikipedia.

Sources

History and discovery of bromobenzyl methylbenzyl piperazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Medicinal Chemistry of Bromobenzyl Methylbenzyl Piperazine Analogs—History, Synthesis, and Pharmacological Profiling

Historical Context and Scaffold Evolution

The piperazine ring is one of the most privileged scaffolds in the history of medicinal chemistry. Originally gaining prominence in the mid-20th century through the discovery of first-generation antihistamines (such as cyclizine and meclizine), the rigid, nitrogen-containing heterocycle proved exceptional at positioning pharmacophores in precise three-dimensional space.

As drug discovery evolved, researchers transitioned from simple mono-substituted piperazines to rationally designed N,N'-disubstituted asymmetric piperazines . Among these, the combination of a bromobenzyl moiety on one nitrogen and a methylbenzyl moiety on the other emerged as a highly versatile structural motif.

This specific combination is not a single commercial drug, but rather a highly tunable chemical class utilized across multiple therapeutic domains. The rationale behind this dual substitution is rooted in precise physicochemical tuning:

  • The Bromobenzyl Group: Bromine is a heavy, highly polarizable halogen. It significantly increases the lipophilicity (LogP) of the molecule, which is critical for blood-brain barrier (BBB) penetration in central nervous system (CNS) drugs. Furthermore, the electron-deficient "σ-hole" on the bromine atom allows for highly directional halogen bonding with the backbone carbonyls of target proteins.

  • The Methylbenzyl Group: The methyl group acts as a mild electron-donating group (EDG) via hyperconjugation. This increases the electron density of the aromatic ring, strengthening

    
     stacking or cation-
    
    
    
    interactions within hydrophobic receptor pockets. Unlike methoxy groups, methyls are generally resistant to rapid metabolic cleavage (e.g., CYP450-mediated O-dealkylation), extending the compound's half-life.

Pharmacological Targets and Mechanistic Pathways

The bromobenzyl/methylbenzyl piperazine structural motif has been successfully grafted onto various heterocyclic cores to target distinct biological pathways.

A. Neuroprotection via Pgk1 Activation (Parkinson's Disease)

Recent breakthroughs have identified that attaching these piperazine analogs to a quinazoline core (yielding Terazosin derivatives) creates potent agonists for Phosphoglycerate Kinase 1 (Pgk1) (1[1]). By stimulating Pgk1, these compounds enhance glycolysis, increase intracellular ATP, and mitigate reactive oxygen species (ROS), ultimately preventing neurodegeneration in Parkinson's disease models.

Pgk1_Pathway A Bromobenzyl/Methylbenzyl Piperazine Analogs B Pgk1 Enzyme (Target Activation) A->B Binding & Agonism C Enhanced Glycolysis B->C Catalytic Boost D Increased Intracellular ATP C->D E Reduced ROS Levels C->E F Neuroprotection (Parkinson's Models) D->F E->F

Fig 1: Pgk1 activation pathway by piperazine analogs leading to neuroprotection.

B. Oncology (PARP-1 Inhibition)

In oncology, linking these piperazine derivatives to a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold yields novel Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors. The piperazine ring acts as a crucial linker that projects the bromobenzyl or methylbenzyl groups into the accessory hydrophobic pockets of the PARP-1 enzyme, drastically improving binding affinity and inducing synthetic lethality in BRCA-mutated cancer cells (2[2]).

C. Antimicrobial and Neurological Applications

Beyond oncology and neurodegeneration, the scaffold has been utilized to synthesize 2-furyl methanone derivatives with potent antibacterial activity against S. Typhi (3[3]), as well as highly selective Sigma receptor ligands aimed at treating psychiatric disorders (4[4]).

Structure-Activity Relationship (SAR) & Quantitative Data

The choice between a bromobenzyl and a methylbenzyl substitution often dictates the compound's primary efficacy and synthetic yield. The table below summarizes quantitative data across different medicinal chemistry campaigns utilizing this core.

Scaffold / CoreAnalog SubstitutionTarget / ApplicationKey Compound IDSynthetic Yield (%)Reference
Quinazoline 4-BromobenzylPgk1 Agonist (Neuroprotection)5d54.1
Quinazoline 4-MethylbenzylPgk1 Agonist (Neuroprotection)5e38.1[1]
Thieno[3,4-d]imidazole 4-BromobenzylPARP-1 Inhibitor (Oncology)13g47.5
Thieno[3,4-d]imidazole 4-MethylbenzylPARP-1 Inhibitor (Oncology)13i58.0[2]
2-Furyl methanone 2-BromobenzylAntibacterial (S. Typhi)3e78.0[3]
2-Furyl methanone 2-MethylbenzylAntibacterial (S. Typhi)3h88.0[3]

Data Interpretation: Bromobenzyl derivatives generally exhibit slightly lower synthetic yields due to the steric bulk and electronic deactivation of the benzyl halide during the SN2 reaction. However, they frequently demonstrate superior biological activity in lipophilic pockets compared to their methylbenzyl counterparts.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis of asymmetric N,N'-disubstituted piperazines, the following self-validating protocol must be employed. This methodology relies on strict stoichiometric control and orthogonal analytical checkpoints to prevent symmetrical di-alkylation.

Phase 1: Selective Mono-Alkylation

Objective: Synthesize 1-(4-bromobenzyl)piperazine while suppressing over-alkylation.

  • Reaction Setup: Dissolve anhydrous piperazine (5.0 equivalents) in cold dichloromethane (DCM) at 0°C. Causality: A massive molar excess of piperazine statistically outcompetes the mono-alkylated product for the electrophile, preventing di-alkylation. Low temperatures kinetically favor the primary-like unhindered nitrogen.

  • Addition: Dropwise add 4-bromobenzyl bromide (1.0 equivalent) dissolved in DCM over 30 minutes.

  • Self-Validation Checkpoint 1 (TLC): Elute an aliquot on silica gel using 90:10:1 DCM:MeOH:NH₄OH. Stain with Ninhydrin. The presence of a single major spot turning deep purple/pink confirms the presence of the desired secondary amine.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. The mass spectrum must show a predominant peak at m/z 255.0/257.0 [M+H]⁺, displaying the characteristic 1:1 isotopic doublet of a single bromine atom.

Phase 2: Divergent N'-Alkylation

Objective: Introduce the methylbenzyl moiety to yield the final asymmetric compound.

  • Reaction Setup: Dissolve the purified 1-(4-bromobenzyl)piperazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.5 eq). Causality: DMF is a polar aprotic solvent that strips the hydration shell from the nucleophile, accelerating the SN2 reaction. K₂CO₃ acts as an acid scavenger to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the piperazine nitrogen.

  • Addition: Add 4-methylbenzyl chloride (1.1 eq) and heat to 60°C for 6 hours.

  • Self-Validation Checkpoint 3 (NMR): Following aqueous workup and column chromatography, perform ¹H-NMR (400 MHz, CDCl₃). The definitive validation of asymmetric disubstitution is the appearance of two distinct benzylic methylene singlets (typically between δ 3.40–3.60 ppm), integrating to 2H each. The piperazine ring protons should appear as a broad multiplet integrating to 8H.

Synthetic_Workflow S1 Piperazine Core (5x Excess) S2 N-Alkylation 1 (Bromobenzyl bromide) S1->S2 S3 Intermediate Validation (LC-MS) S2->S3 S4 N-Alkylation 2 (Methylbenzyl chloride) S3->S4 S5 Final Product Validation (1H-NMR) S4->S5

Fig 2: Self-validating synthetic workflow for N,N'-disubstituted piperazine analogs.

Conclusion

The bromobenzyl methylbenzyl piperazine structural class exemplifies the power of rational pharmacophore design. By leveraging the rigid geometry of piperazine and the distinct electronic/steric profiles of halogenated and methylated benzyl groups, researchers can fine-tune molecules for targets ranging from neuroprotective kinases to oncological enzymes. Strict adherence to self-validating synthetic protocols ensures the reliable generation of these complex, asymmetric therapeutic agents.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold Source: MDPI URL
  • Title: SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS Source: Semantic Scholar URL
  • Title: Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation Source: Frontiers in Chemistry URL
  • Title: Synthesis of 2-Furyl[(4-aralkyl)

Sources

Methodological & Application

Application Note: Optimized Synthesis Protocol for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of unsymmetrical 1,4-disubstituted piperazines presents a classic chemoselectivity challenge: preventing the formation of symmetrical bis-alkylated byproducts while maximizing the yield of the desired "mixed" scaffold.

This Application Note details the Orthogonal Protection Strategy for the high-fidelity synthesis of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine . Unlike direct statistical alkylation of piperazine—which typically yields a difficult-to-separate mixture of mono-, bis-, and unreacted species—this optimized protocol utilizes N-Boc-piperazine to enforce absolute regiocontrol.

Key Advantages of this Protocol:

  • Regiocontrol: 100% selectivity for the unsymmetrical product.

  • Purification: Intermediates are designed to be lipophilic for easy aqueous workup, minimizing chromatographic burden.

  • Stability: The final product is isolated as a dihydrochloride salt (2HCl) to ensure long-term shelf stability and ease of handling for biological assays.

Retrosynthetic Analysis & Pathway

To achieve the target structure with high purity, we disconnect the molecule at the nitrogen-benzyl bonds. The most robust forward synthesis employs a stepwise alkylation sequence protected by a tert-butoxycarbonyl (Boc) group.

Reaction Scheme Visualization

G Start N-Boc-Piperazine (Starting Material) Inter1 Intermediate 1: 1-Boc-4-(3-bromobenzyl)piperazine Start->Inter1 Step 1: S_N2 Alkylation K2CO3, CH3CN, 60°C R1 3-Bromobenzyl bromide (Reagent A) R1->Inter1 Deprotect Deprotection (HCl/Dioxane) Inter1->Deprotect Inter2 Intermediate 2: 1-(3-bromobenzyl)piperazine (HCl salt) Deprotect->Inter2 Step 2: Boc Removal Final Target Product: 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine Inter2->Final Step 3: S_N2 Alkylation DIPEA, CH3CN R2 3-Methylbenzyl bromide (Reagent B) R2->Final

Figure 1: Stepwise synthetic pathway ensuring complete regiocontrol via Boc-protection.

Experimental Protocol

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
N-Boc-piperazine 186.251.0Scaffold
3-Bromobenzyl bromide 249.921.05Electrophile A
3-Methylbenzyl bromide 185.061.1Electrophile B
Potassium Carbonate (K₂CO₃) 138.213.0Base (Inorganic)
DIPEA (Hünig's Base) 129.242.5Base (Organic)
Acetonitrile (ACN) -SolventReaction Medium
4M HCl in Dioxane -ExcessDeprotection Agent
Phase 1: Synthesis of tert-butyl 4-(3-bromobenzyl)piperazine-1-carboxylate

Rationale: We introduce the bromobenzyl group first. The Boc group protects the second nitrogen, preventing polymerization or bis-alkylation.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperazine (1.86 g, 10.0 mmol) and Potassium Carbonate (4.14 g, 30.0 mmol).

  • Solvation: Suspend the solids in anhydrous Acetonitrile (50 mL).

  • Addition: Add 3-Bromobenzyl bromide (2.62 g, 10.5 mmol) dropwise over 5 minutes at room temperature.

    • Note: 3-Bromobenzyl bromide is a potent lachrymator. Handle in a fume hood.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting material (N-Boc-piperazine) should be consumed.

  • Workup:

    • Cool to room temperature.[4][7][8]

    • Filter off the inorganic solids (K₂CO₃/KBr) and rinse the pad with acetonitrile.

    • Concentrate the filtrate under reduced pressure.[4][7]

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate to yield the crude oil.

  • Purification (Optional): If purity is <95%, purify via short silica plug (Hexane:EtOAc 9:1 → 4:1).

    • Expected Yield: ~3.2 g (90%).

Phase 2: Deprotection to 1-(3-bromobenzyl)piperazine (Dihydrochloride)

Rationale: Removal of the Boc group exposes the second amine site. Using HCl/Dioxane precipitates the amine as a salt, purifying it from any non-basic impurities.

  • Dissolution: Dissolve the intermediate from Phase 1 (~3.2 g) in Dichloromethane (DCM) (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL, 40 mmol) slowly at 0°C.

  • Stirring: Allow to warm to room temperature and stir for 2 hours. A white precipitate should form.[9]

  • Isolation:

    • Dilute with Diethyl Ether (50 mL) to maximize precipitation.

    • Filter the solid under vacuum.[7][9]

    • Wash the cake with Diethyl Ether (2 x 20 mL).

    • Dry under vacuum to obtain 1-(3-bromobenzyl)piperazine dihydrochloride .

    • Expected Yield: ~2.8 g (Quantitative).

Phase 3: Convergent Assembly of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Rationale: The final alkylation uses the free base generated in situ from the dihydrochloride salt.

  • Free Basing: Suspend the dihydrochloride salt (1.64 g, 5.0 mmol) in Acetonitrile (30 mL). Add DIPEA (2.2 mL, 12.5 mmol) and stir for 10 minutes until the solid dissolves/suspends finely.

  • Alkylation: Add 3-Methylbenzyl bromide (1.02 g, 5.5 mmol) dropwise.

  • Reaction: Heat to 50°C for 6 hours.

    • Optimization Note: Lower temperature (50°C vs reflux) prevents quaternization (over-alkylation) of the tertiary amines.

  • Workup:

    • Concentrate solvent.[4][7][8]

    • Redissolve in DCM (50 mL) and wash with saturated NaHCO₃ (30 mL) to remove excess acid/salts.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[4][7]

  • Final Salt Formation (Recommended for Storage):

    • Dissolve the crude free base in minimal Ethanol.

    • Add 2M HCl in Diethyl Ether dropwise until pH < 2.

    • Cool to 0°C, filter the white solid, and dry.

Quality Control & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Expected NMR Data (Free Base in CDCl₃)
  • Aromatic Region (Ar-H): 7.10–7.40 ppm (Multiplets, 8H total). Distinct patterns for 3-bromo (singlet-like at C2) and 3-methyl substitution.

  • Benzylic Protons (Ar-CH₂-N): Two distinct singlets at ~3.45 ppm and ~3.50 ppm (2H each).

  • Piperazine Core: Two broad multiplets/triplets at ~2.45–2.55 ppm (8H).

  • Methyl Group (Ar-CH₃): Singlet at ~2.35 ppm (3H).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or wet solvent.Ensure ACN is anhydrous; use freshly ground K₂CO₃.
Bis-alkylation in Step 3 Excess alkyl halide or high temperature.Strictly control stoichiometry (1.05 eq) and keep temp <50°C.
Product is Sticky/Oil Residual solvent or free base form.Convert to HCl or Fumarate salt for solid isolation.

Process Logic & Workflow (DOT)

The following diagram illustrates the critical decision points and purification logic.

Workflow Start Crude Reaction Mixture (Step 3) Evap Evaporate ACN Start->Evap Extract DCM / NaHCO3 Extraction Evap->Extract Check TLC / LC-MS Check Extract->Check Salt Salt Formation (HCl in Et2O) Check->Salt Purity > 95% Column Flash Chromatography (DCM:MeOH) Check->Column Purity < 95% Final Final Product (Solid) Salt->Final Column->Salt

Figure 2: Downstream processing and purification logic tree.

References

  • General Protocol for Mono-Boc Piperazine Alkylation: BenchChem Technical Support. "Selective Mono-acylation and Alkylation of Piperazine." BenchChem Application Notes, 2025.

  • Piperazine Synthesis Optimization: Chao, S., et al. "Solid-phase synthesis of trisubstituted piperazines." Tetrahedron Letters, 2000.

  • Salt Formation and Stability: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000.

  • Specific Reactivity of 3-Bromobenzyl Bromide: ChemicalBook Database. "1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine Entry."[10]

Sources

HPLC method development for detection of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a strategic protocol for the High-Performance Liquid Chromatography (HPLC) method development of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine . As a disubstituted piperazine derivative, this molecule presents specific analytical challenges: high lipophilicity, basicity (pKa ~8–9), and potential peak tailing due to silanol interactions.

This guide moves beyond generic templates, providing a Quality by Design (QbD) approach to method selection. It prioritizes the separation of this target analyte from likely synthetic precursors (mono-substituted piperazines) and structural isomers.

Physicochemical Profiling & Strategy

Before method selection, the analyte's properties dictate the chromatographic mode.

Structural Analysis[1]
  • Core: Piperazine ring (Secondary/Tertiary amine character).[1]

  • Substituents: 3-bromobenzyl and 3-methylbenzyl groups.

  • Key Properties:

    • Basicity: The nitrogen atoms are proton acceptors.[1] At neutral pH, the molecule is likely charged.

    • Hydrophobicity: The addition of two benzyl rings and a bromine atom significantly increases LogP (predicted > 4.[1]5) compared to simple piperazine.[1]

    • UV Chromophore: The two aromatic rings provide strong UV absorption in the low UV range (210–220 nm) and moderate absorption at 254 nm.[1]

The "Tailing" Challenge

Basic amines often interact with residual silanols on the silica support of HPLC columns, leading to peak tailing.

  • Solution A (Low pH): Operate at pH < 3.0 to protonate silanols (suppressing their ionization) and the analyte.[1]

  • Solution B (High pH): Operate at pH > 10 (using hybrid columns) to deprotonate the analyte, increasing retention and improving shape.

  • Solution C (Ion-Pairing): Use additives like Trifluoroacetic acid (TFA).[1]

Selected Strategy: Reversed-Phase Chromatography (RPC) at Acidic pH. Rationale: This is the most robust starting point for stability and compatibility with Mass Spectrometry (if required later). We will use a "Base-Deactivated" Column to mitigate tailing.

Method Development Workflow

The following diagram outlines the decision matrix for optimizing the separation of the target from its impurities.

MethodDevelopment Start Analyte Assessment (Basic, Lipophilic) ColumnSelect Column Selection (C18 End-capped / Hybrid) Start->ColumnSelect MobilePhase Mobile Phase Screening (pH 2.5 vs pH 10) ColumnSelect->MobilePhase Decision Peak Shape Acceptable? MobilePhase->Decision Optimize Optimize Gradient (Focus: Elution of Lipophilic Target) Decision->Optimize Yes (Asymmetry < 1.5) AddModifier Add Ion-Pairing Agent (0.1% TFA or TEA) Decision->AddModifier No (Tailing) FinalMethod Final Method Validation (Linearity, LOQ, Precision) Optimize->FinalMethod AddModifier->Optimize

Caption: Decision tree for optimizing HPLC conditions for lipophilic basic amines.

Optimized Experimental Protocol

This protocol is designed to be a "Gold Standard" starting point. It uses a high-carbon-load C18 column to retain the hydrophobic benzyl groups while managing the basicity with a buffered acidic mobile phase.

Instrumentation & Reagents[1][2][3]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18 (for high pH stability).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Potassium Phosphate (monobasic) or Formic Acid.[1]

Chromatographic Conditions
ParameterSettingRationale
Column Temp 35°CImproves mass transfer, sharpening peaks for viscous analytes.
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Injection Vol 5–10 µLPrevent column overload (analyte is lipophilic).[1]
Detection 215 nm (Primary) 254 nm (Secondary)215 nm for max sensitivity; 254 nm for aromatic selectivity.[1]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Suppresses silanol activity; keeps analyte protonated.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent required for dibenzyl structure.[1]
Gradient Program

The target molecule is highly hydrophobic due to the two benzyl rings. A gradient starting at moderate organic content is necessary to elute polar impurities (like mono-substituted precursors) while ramping high to elute the target.

Time (min)% Mobile Phase BEvent
0.0 30%Initial Hold (Equilibration)
2.0 30%Elution of polar impurities
15.0 90%Linear ramp to elute target
18.0 90%Wash column (remove highly lipophilic residues)
18.1 30%Return to initial conditions
23.0 30%Re-equilibration (Critical for reproducibility)

Method Validation (ICH Q2 Guidelines)

Once the separation is confirmed, the method must be validated.[1]

System Suitability Testing (SST)

Run 5 replicate injections of the standard (approx. 50 µg/mL).[1]

  • Retention Time %RSD: NMT 2.0%[1]

  • Peak Area %RSD: NMT 2.0%[1]

  • Tailing Factor (T): 0.8 < T < 1.5 (Critical for amines)[1]

  • Theoretical Plates (N): > 5000

Linearity & Range
  • Range: Prepare standards from 1 µg/mL to 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Impurity Resolution

The most critical validation step for this synthesis is separating the target from its mono-benzylated precursors :

  • 1-(3-bromobenzyl)piperazine (Less hydrophobic, elutes earlier).[1]

  • 1-(3-methylbenzyl)piperazine (Less hydrophobic, elutes earlier).[1]

  • Requirement: Resolution (

    
    ) > 2.0 between the target and the nearest impurity peak.[1]
    

Troubleshooting & Optimization

Issue: Peak Tailing (> 1.5)

  • Cause: Interaction between the protonated nitrogen and silica silanols.

  • Fix 1: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

  • Fix 2: Switch to a "Shielded" or "Hybrid" column (e.g., Waters XBridge, Phenomenex Gemini) and increase pH to 10.5 (Ammonium Hydroxide buffer). At this pH, the amine is neutral, eliminating ionic interaction tailing.

Issue: Late Elution / Broad Peak

  • Cause: High hydrophobicity of the two benzyl rings.

  • Fix: Increase the gradient slope (e.g., go to 95% B faster) or use Methanol instead of Acetonitrile (though ACN is usually stronger for reversed-phase).

References

  • BenchChem. (2025).[1][2] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Retrieved from

  • SIELC Technologies. (2012).[1] HPLC Analysis of Piperazine on Primesep 100. Retrieved from [1]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from

  • Cayman Chemical. (2018). 1,4-Dibenzylpiperazine (hydrochloride) Product Information. Retrieved from

  • PubChem. (2025).[1] 1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine Compound Summary. Retrieved from

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of the small molecule 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine. Tailored for researchers, scientists, and drug development professionals, this document outlines best practices to ensure the accuracy, reproducibility, and integrity of experimental results derived from the use of this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Introduction: The Criticality of Accurate Stock Solution Preparation

This guide provides a robust framework for handling 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine and preparing high-quality DMSO stock solutions, ensuring consistency and reliability in your research endeavors.

Compound and Solvent Characterization

A thorough understanding of the materials is fundamental to successful solution preparation.

2.1. 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine: Key Properties

PropertyValueSource
Molecular Formula C19H23BrN2[4]
Molecular Weight 375.31 g/mol (Approx.)Calculated
Appearance Typically a solidInferred
Purity ≥98% (Recommended)[5]

Note: The exact molecular weight should be confirmed from the certificate of analysis provided by the supplier.

2.2. Dimethyl Sulfoxide (DMSO): A Versatile but Demanding Solvent

DMSO is an excellent solvent for a wide range of organic compounds.[3] However, its highly hygroscopic nature, meaning it readily absorbs moisture from the atmosphere, presents a significant challenge.[6][7] Water absorption can alter the polarity of DMSO, potentially leading to compound precipitation and decreased solubility.[6][8] Therefore, the use of anhydrous, high-purity DMSO is paramount.[6]

Safety Precautions and Handling

3.1. Compound-Specific Safety

1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine contains a brominated aromatic group. Brominated organic compounds should be handled with care, as they can be irritants and may have other health hazards.[9][10] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.[11]

General Handling Guidelines for Brominated Compounds:

  • Work in a well-ventilated area, preferably a chemical fume hood.[9][10]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[9][12]

  • Avoid inhalation of dust or vapors.[11]

  • Prevent skin and eye contact.[11][13]

3.2. DMSO Safety

DMSO is readily absorbed through the skin and can carry dissolved substances with it.[14] Therefore, it is crucial to prevent direct skin contact when handling DMSO solutions. Always wear appropriate gloves and handle with care.[15]

Protocol: Preparation of a High-Concentration Primary Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine in DMSO.

4.1. Required Equipment and Reagents

  • 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (accuracy of ±0.1 mg)[16]

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

4.2. Step-by-Step Protocol

  • Calculations:

    • Objective: To prepare 1 mL of a 10 mM stock solution.

    • Molecular Weight (MW): ~375.31 g/mol (use the exact MW from the certificate of analysis).

    • Mass required (m):

      • m = Concentration (M) x Volume (L) x MW ( g/mol )

      • m = 0.010 mol/L x 0.001 L x 375.31 g/mol

      • m = 0.0037531 g = 3.75 mg

  • Weighing the Compound:

    • Place a sterile, tared weigh boat or the final storage vial on the analytical balance.[16]

    • Accurately weigh approximately 3.75 mg of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine.[16][17] It is more important to record the exact weight accurately than to weigh out exactly 3.75 mg.[16]

    • Record the precise mass to at least four decimal places (e.g., 0.0038 g).

  • Solvent Addition and Dissolution:

    • If weighed in a separate boat, carefully transfer the compound to a sterile amber glass vial or polypropylene tube.

    • Calculate the exact volume of DMSO needed based on the actual mass weighed:

      • Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.[18]

    • Tightly cap the vial.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.[18]

  • Ensuring Complete Dissolution:

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[18]

    • Gentle warming in a 37°C water bath can also be employed, but be cautious of potential compound degradation with excessive heat.[18]

4.3. Workflow Diagram

G cluster_prep Primary Stock Preparation calc Calculate Mass for 10 mM weigh Accurately Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve inspect Visually Inspect Solution dissolve->inspect sonicate Sonicate/Warm if Necessary inspect->sonicate Incomplete Dissolution complete Fully Dissolved Stock inspect->complete Complete Dissolution sonicate->inspect

Caption: Workflow for preparing the primary stock solution.

Protocol: Preparation of a Dilution Series

Serial dilutions are essential for creating a range of concentrations for dose-response studies. It is recommended to perform serial dilutions in 100% DMSO before the final dilution into aqueous assay media to minimize precipitation.[18]

5.1. Step-by-Step Protocol

  • Labeling: Label a series of sterile tubes for each desired concentration.

  • Solvent Addition: Add a specific volume of 100% DMSO to all tubes except the one containing the highest concentration stock.

  • Serial Dilution:

    • Transfer an equal volume from the highest concentration stock to the next tube in the series.

    • Mix thoroughly by vortexing.

    • Using a fresh pipette tip for each transfer, repeat this process for the subsequent tubes to create the desired concentration range.[18]

5.2. Dilution Series Diagram

G cluster_dilution Serial Dilution in 100% DMSO stock 10 mM Stock dil1 1 mM stock->dil1 1:10 dil2 100 µM dil1->dil2 1:10 dil3 10 µM dil2->dil3 1:10

Caption: Example of a 10-fold serial dilution series in DMSO.

Quality Control

Verification of the stock solution's concentration and purity is a critical, yet often overlooked, step.

6.1. Methods for Quality Control

  • UV-Vis Spectrophotometry: A quick method to estimate concentration if the compound has a known extinction coefficient at a specific wavelength.[19]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining both concentration and purity.[20][21] An HPLC analysis can reveal the presence of impurities or degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity and purity of the compound.[21]

6.2. Quality Control Workflow

G cluster_qc Quality Control Workflow stock Primary Stock Solution qc_check Perform QC Analysis (e.g., HPLC, LC-MS) stock->qc_check data_analysis Analyze Data for Concentration & Purity qc_check->data_analysis pass Stock Passes QC data_analysis->pass Meets Specs fail Stock Fails QC data_analysis->fail Out of Spec reprepare Re-prepare Stock fail->reprepare

Caption: Workflow for quality control of the stock solution.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the stock solution over time.

7.1. Storage Conditions

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, the primary stock solution should be aliquoted into smaller, single-use volumes.[8][18]

  • Temperature: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[18][22]

  • Containers: Use tightly sealed amber glass vials or polypropylene tubes to protect from light and prevent solvent evaporation and water absorption.[15][23]

7.2. Monitoring for Instability

Periodically inspect the stock solutions for any signs of precipitation, crystallization, or color change. If any of these are observed, the stock solution should be discarded and a fresh one prepared.[8]

Final Assay Preparation

When preparing the final working solutions for biological assays, it is crucial to maintain a low final concentration of DMSO, typically below 0.5%, to avoid solvent-induced toxicity or artifacts.[18][24] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.[18]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preparation of high-quality stock solutions of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine in DMSO. Adherence to these procedures will enhance the reliability and reproducibility of your experimental data, contributing to the overall success of your research and development efforts.

References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link].

  • dmsostore. How to Use DMSO | A Practical, Safety-Focused Guide for Thoughtful Use. Available from: [Link].

  • Chemistry LibreTexts. Proper Use of Balances. (2022). Available from: [Link].

  • Lab Manager. Analytical Balances and Proper Weighing Practices. (2025). Available from: [Link].

  • ResearchGate. What is the best right way of storing DMSO in research lab? (2015). Available from: [Link].

  • Captivate Bio. SMALL MOLECULES. Available from: [Link].

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available from: [Link].

  • Quora. What is the best way of storing a DMSO in a research lab? (2018). Available from: [Link].

  • Mettler Toledo. Weighing the Right Way with Lab Balances. Available from: [Link].

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026). Available from: [Link].

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available from: [Link].

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link].

  • Rondaxe. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025). Available from: [Link].

  • Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it? (2014). Available from: [Link].

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Available from: [Link].

  • Kymos. Quality control of small molecules. (2025). Available from: [Link].

  • HunterLab. Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. (2026). Available from: [Link].

  • ResearchGate. How do I make a stock solution of a substance in DMSO? (2016). Available from: [Link].

  • Quality Control North West Liverpool. Small molecule stability studies. Available from: [Link].

  • IntechOpen. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Available from: [Link].

  • Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link].

  • LookChem. Cas 5321-48-2,1-(3-METHYLBENZYL)PIPERAZINE. Available from: [Link].

  • Pfanstiehl. The Importance of Standalone Testing for Small Molecules (We Have Capacity NOW!). Available from: [Link].

  • Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Available from: [Link].

  • PubChem. 1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine. Available from: [Link].

  • PMC. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Available from: [Link].

  • International Labour Organization. ICSC 0107 - BROMINE. Available from: [Link].

  • Wikidata. 1-(3-methylbenzyl)piperazine. (2025). Available from: [Link].

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link].

  • Wikipedia. Methylbenzylpiperazine. Available from: [Link].

  • SWGDRUG.org. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). Available from: [Link].

Sources

In vitro assay procedures using 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Evaluation of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter novel synthetic piperazines in early-stage drug discovery. The compound 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine belongs to a highly privileged class of N,N'-bis-substituted benzylpiperazines. Structurally, this molecule perfectly fulfills the Glennon pharmacophore model for Sigma-1 (


) receptors, which dictates that a central basic amine must be flanked by two distinct hydrophobic domains (HYD1 and HYD2)[1].

The meta-substitutions (3-bromo and 3-methyl) on the benzyl rings are strategically positioned to probe the steric boundaries of the


 and 

receptor binding pockets. Because

receptors act as ligand-operated chaperones at the mitochondria-associated endoplasmic reticulum membrane (MAM), agonists of this class possess profound neuroprotective capabilities against excitotoxic and oxidative stress[2]. Conversely, given the structural overlap with other synthetic piperazines, strict analytical controls must be maintained to differentiate specific receptor modulation from non-specific biomimetic interactions or generalized cytotoxicity[3].

This guide outlines a self-validating, step-by-step in vitro screening workflow to evaluate the affinity, selectivity, and functional neuroprotective efficacy of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine.

Experimental Workflow

Workflow cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional & Phenotypic Assays Start 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine (Test Compound) S1 σ1R Affinity Assay [3H](+)-Pentazocine Start->S1 S2 σ2R Affinity Assay [3H]DTG + (+)-Pentazocine Start->S2 Neuro Neuroprotection Assay (SH-SY5Y + NMDA Stress) S1->Neuro Tox Cytotoxicity / Viability (MTT / CellTiter-Glo) S2->Tox Data Data Synthesis: Structure-Affinity Relationship (SAfiR) Neuro->Data Tox->Data

Fig 1: In vitro screening workflow for benzylpiperazine-based Sigma receptor ligands.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay ( and )

This protocol determines the binding affinity (


) and subtype selectivity of the compound.

System Validation & Controls:

  • Total Binding (TB): Radioligand + Buffer (Defines maximum signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM Haloperidol (Defines background noise).

  • Reference Standard: Haloperidol (A known pan-sigma ligand) run in parallel to validate assay sensitivity[1].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain (for

    
    ) or rat liver (for 
    
    
    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 min. Resuspend the pellet to a final protein concentration of 1 mg/mL.
    • Expert Insight (Causality): Guinea pig brain is the gold standard for

      
       assays because its receptor expression density and pharmacological profile are virtually identical to human 
      
      
      
      receptors.
  • Ligand Preparation:

    • For

      
      : Use 3 nM 
      
      
      
      -pentazocine.
    • For

      
      : Use 3 nM 
      
      
      
      supplemented with 1 µM unlabeled (+)-pentazocine.
    • Expert Insight (Causality):

      
       is a non-selective pan-sigma radioligand. Adding unlabeled (+)-pentazocine completely masks the 
      
      
      
      sites, ensuring the radioactive signal exclusively represents
      
      
      binding[1].
  • Incubation: Add 100 µL of the test compound (serial dilutions from

    
     to 
    
    
    
    M), 100 µL of radioligand, and 800 µL of tissue homogenate to glass tubes. Incubate at 37°C for 120 minutes to reach equilibrium.
  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Expert Insight (Causality): Benzylpiperazines are highly lipophilic basic amines. They tend to stick non-specifically to the negatively charged glass silicate of the filters. PEI coats the filter with positive charges, repelling the drug and drastically reducing background noise.

  • Quantification: Wash filters three times with 3 mL ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity using a liquid scintillation analyzer.

Protocol 2: In Vitro Neuroprotection Assay

If the compound exhibits high


 affinity, it must be evaluated for functional agonism. 

agonists protect neurons from excitotoxicity.

System Validation & Controls:

  • Positive Control: Cells treated with NMDA alone (Expected viability < 50%).

  • Antagonist Reversal Control: Cells pre-treated with the test compound + 1 µM PB212 (a highly selective

    
     antagonist).
    
    • Expert Insight (Causality): If the test compound protects the cells, but the addition of PB212 nullifies this protection, it definitively proves that the neuroprotective mechanism is specifically mediated by the

      
       receptor, validating the entire system[2].
      

Step-by-Step Methodology:

  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Pre-treatment: Replace media with serum-free DMEM. Add 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine at varying concentrations (0.1, 1.0, and 10 µM). Incubate for 1 hour.

    • Expert Insight (Causality): Pre-incubation is critical. The

      
       receptor is an ER chaperone that requires time to translocate from the MAM to the plasma membrane or mitochondria to exert its protective buffering effects before the excitotoxic insult occurs.
      
  • Stress Induction: Add 2 mM NMDA (N-methyl-D-aspartate) to the wells to induce excitotoxic stress. Incubate for an additional 24 hours.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm using a microplate reader.

Quantitative Data Synthesis

To facilitate structure-affinity relationship (SAfiR) analysis, all raw scintillation counts and absorbance values are converted into


 (using the Cheng-Prusoff equation) and 

values. Below is a representative data summary table demonstrating the expected pharmacological profile of a highly active halogenated bis-benzylpiperazine.
Compound / Reference

Affinity

(nM)

Affinity

(nM)
Selectivity Ratio (

)
SH-SY5Y Viability Rescue (

, µM)
Cytotoxicity (

, µM)
1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine 1.8 ± 0.2142 ± 1578.8 0.65 ± 0.1> 100 (Non-toxic)
Haloperidol (Pan-

Reference)
1.2 ± 0.215.4 ± 1.512.8N/A (Antagonist)18.5
PB212 (

Antagonist Control)
0.3 ± 0.05> 1000> 3000N/A (Exacerbates stress)> 50

Data Interpretation: A high selectivity ratio (>50) combined with a sub-micromolar


 in the neuroprotection assay confirms that the compound acts as a potent, selective 

receptor agonist, making it a prime candidate for further in vivo neuropathic pain or neurodegenerative disease models.

References[2] Title: Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents | Source: PMC/NIH | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM-Qnggf5kvp9uZWn_Z08cJ9Ri-EAKOCimzmja0zoPE9OHXiT7n2xA5dW6FchGwCbN5GAjOvzbmlMVIvjMp4tTUP7nVpI-fxeeOiXdEl7xWVkk6uu6Ygg16iqSyHYyS-7OckdbjoKV4A6Gabw=[1] Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects | Source: ACS Chemical Neuroscience | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFduvSZgiirpNi93lZK6YNeODOK864gx6V88V72LEEhSNdsK7BmkDpsooDzlrbaqvVZrqEse8OTBWLouFAd7yVOZn7AUzlJpfqZqMRz0pzUZz6IXLFSXVe8ICBSKx53d4jbKURevTgorsZ7wCbNoxIM1_1TDQ==[3] Title: Potentiometric Signal Transduction for Selective Determination of 1-(3-Chlorophenyl)piperazine “Legal Ecstasy” Through Biomimetic Interaction Mechanism | Source: MDPI | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaDBktv9gqN7H-_bmpmy1btDTh0WyHIuXl32845xakDySWfa03MsUBIUe79HYnYVroomNi_D3HvJMWAbJW8f4bkVptsyPLLE4RcM2n0YaDjrKyXjJtNOh2AgIyML3zeFw=

Sources

Solvent selection for recrystallization of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Recrystallization Protocol for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Part 1: Executive Summary & Strategic Rationale

The isolation of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine presents a classic challenge in medicinal chemistry: purifying a lipophilic, non-polar "bis-benzyl" piperazine from its more polar mono-substituted precursors and starting materials.

While many piperazine derivatives are isolated as oils, the high molecular weight and para/meta-substitution of this specific analog suggest it exists as a low-melting solid or can be readily converted into a highly crystalline dihydrochloride salt.

This guide provides a First-Principles Method Development Approach , prioritizing two distinct pathways:

  • Free Base Recrystallization: Utilizing a binary solvent system (Ethanol/Cyclohexane) optimized for 1,4-dibenzylpiperazine analogs.

  • Salt Formation (Preferred): Conversion to the dihydrochloride (2HCl) salt to maximize impurity rejection and stability.

Part 2: Physicochemical Profiling & Solvent Logic

Successful recrystallization requires exploiting the differential solubility between the target molecule and its impurities (specifically the mono-alkylated intermediate 1-(3-bromobenzyl)piperazine and unreacted benzyl halides).

Table 1: Physicochemical Properties & Solubility Prediction
PropertyValue / CharacteristicImpact on Solvent Selection
Structure Lipophilic core (Piperazine) + 2 Hydrophobic Wings (Benzyl)High solubility in non-polar solvents (DCM, Toluene). Low solubility in water.[1]
Basicity Dibasic (

,

)
Free Base: Soluble in alcohols. Salt: Soluble in water/methanol; Insoluble in ethers/ketones.
Polarity Low (Free Base) vs. High (Salt)Free Base: Requires non-polar antisolvent (Heptane/Cyclohexane). Salt: Requires polar protic solvent (MeOH) + polar aprotic antisolvent (Acetone/Ether).
Key Impurity Mono-benzyl piperazineMore polar than the target. Will remain in the polar mother liquor (Alcohol) during crystallization.
Solvent Screening Decision Matrix

The following logic gate determines the optimal solvent system based on the physical state of your crude material.

SolventSelection Start Crude Material State Solid Solid / Semi-Solid Start->Solid Oil Viscous Oil Start->Oil FreeBasePath Pathway A: Free Base Recrystallization (Target: 1,4-Dibenzyl analog) Solid->FreeBasePath If MP > 60°C SaltPath Pathway B: Salt Formation (2HCl) (Recommended for Oils) Solid->SaltPath If Waxy/Low MP Oil->SaltPath Mandatory SolventA Solvent System A: Ethanol (Solvent) + Cyclohexane (Antisolvent) *Literature Standard for DBZP* FreeBasePath->SolventA SolventB Solvent System B: Methanol (Solvent) + Diethyl Ether (Antisolvent) *Standard for Piperazine Salts* SaltPath->SolventB

Figure 1: Decision tree for selecting the purification pathway based on the crude material's physical state.

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization of the Free Base

Best for: High-melting solids where salt formation is undesirable. Basis: 1,4-dibenzylpiperazine is known to recrystallize effectively from Ethanol/Cyclohexane [1].

Reagents:

  • Absolute Ethanol (Solvent)

  • Cyclohexane or Heptane (Antisolvent)

  • Activated Charcoal (Optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add Absolute Ethanol dropwise while heating to boiling (approx. 78°C). Use the minimum amount required to dissolve the solid (approx. 5–8 mL).

  • Clarification (Optional): If the solution is colored, add 50 mg activated charcoal, boil for 2 mins, and filter hot through a pre-warmed Celite pad.

  • Antisolvent Addition: Remove from heat. While the solution is still hot, add Cyclohexane dropwise until a persistent slight turbidity (cloudiness) appears.

  • Re-dissolution: Add 2–3 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals). Once ambient, transfer to a 4°C fridge for 4 hours.

  • Collection: Filter the white crystals using a Buchner funnel. Wash the cake with cold Cyclohexane/Ethanol (9:1 ratio).

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Isolation as the Dihydrochloride Salt (Recommended)

Best for: Oils, waxy solids, or when >99% purity is required for biological assays. Basis: Piperazine salts are highly crystalline and effectively reject mono-substituted impurities [2].

Reagents:

  • Dichloromethane (DCM)

  • 4M HCl in Dioxane or Ether

  • Methanol (Recrystallization Solvent)

  • Diethyl Ether or Acetone (Antisolvent)

Step-by-Step Procedure:

  • Salt Formation: Dissolve the crude free base (e.g., 1.0 g) in 10 mL DCM. Cool to 0°C in an ice bath.

  • Acidification: Add 4M HCl (in Dioxane) dropwise with stirring until pH < 2. A white precipitate (the 2HCl salt) should form immediately.

  • Evaporation: Evaporate the solvent and excess HCl in vacuo to obtain the crude salt solid.

  • Recrystallization Dissolution: Dissolve the crude salt in the minimum volume of boiling Methanol .

  • Precipitation: Remove from heat. Slowly add Diethyl Ether (or Acetone) until the solution becomes cloudy.

  • Cooling: Let stand at room temperature, then cool to -20°C overnight.

  • Collection: Filter the hygroscopic crystals quickly under nitrogen (if possible) or dry air. Wash with cold Ether.

Part 4: Critical Control Points & Troubleshooting

IssueDiagnosisCorrective Action
Oiling Out Product separates as liquid droplets instead of crystals.Temperature dropped too fast. Re-heat and add more solvent (Ethanol). Scratch the glass to induce nucleation.
Low Yield Product remains in mother liquor.Too much solvent used. Concentrate the mother liquor by 50% and cool again.
Impurity Persistence NMR shows mono-benzyl peaks.The mono-impurity is co-crystallizing. Switch to Protocol B (Salt) . The polarity difference between mono- and di-salts is larger.
Workflow Visualization

Workflow Crude Crude Mixture (Mono + Bis + Halides) Dissolve Dissolve in Hot EtOH Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Cyclohexane (Cloud Point) Filter->Antisolvent Cool Cool to 4°C Antisolvent->Cool Collect Isolate Crystals Cool->Collect Liquor Mother Liquor (Contains Impurities) Cool->Liquor Filtration

Figure 2: Workflow for the optimized binary solvent recrystallization process.

Part 5: References

  • Zhang, M., et al. (2010).[2] "Crystal structure of 1,4-dibenzylpiperazine." Acta Crystallographica Section E, E66, o3336.[2] Link

    • Validation: Confirms Ethanol/Cyclohexane as the standard system for 1,4-dibenzylpiperazine crystallization.

  • Cayman Chemical. (n.d.). "1,4-Dibenzylpiperazine (hydrochloride) Product Information." Link

    • Validation: Confirms solubility profiles for benzylpiperazine salts (Soluble in MeOH, PBS; Insoluble in non-polar organics).

  • Baumann, M.H., et al. (2005).[3][4] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine."[4] Neuropsychopharmacology, 30(3), 550-560.[4] Link

    • Context: Provides background on the synthesis and isolation of substituted benzylpiperazines.

Sources

Dosing guidelines for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine in rodent models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Dosing Guidelines and Formulation Strategies for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine in Rodent Models Document Revision: March 2026 | Prepared in: Taipei, Taiwan

Executive Summary

The transition of novel synthetic compounds from in vitro screening to in vivo rodent models is a critical bottleneck in drug development. The compound 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine (CAS 355396-53-1) presents a unique pharmacological profile characterized by a central basic piperazine ring flanked by two bulky, hydrophobic benzyl moieties (one brominated, one methylated). This structural topology imparts high lipophilicity and poor aqueous solubility. This application note provides a rigorous, self-validating methodological framework for formulating, scaling, and administering this compound in murine and rat models, ensuring high-fidelity pharmacokinetic (PK) and pharmacodynamic (PD) data.

Physicochemical Rationale & Vehicle Selection

The Causality of Formulation: Due to its high estimated partition coefficient (LogP > 4.0), administering 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine in standard physiological saline will result in catastrophic precipitation in vivo. Intravenous (IV) administration of precipitated compound can cause fatal micro-embolisms, while oral (PO) administration will yield erratic absorption and artificially low bioavailability.

To circumvent this, researchers must utilize a rationally designed co-solvent and surfactant system. A highly effective and validated vehicle for lipophilic piperazine derivatives utilizes a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG-400), and saline[1]. DMSO disrupts the compound's crystal lattice, PEG-400 acts as a co-solvent to maintain solubility during aqueous dilution, and saline ensures physiological compatibility. Alternatively, a micellar formulation utilizing 10% PEG-400, 5% Tween 80, and 85% sterile saline can be employed to encapsulate the hydrophobic drug molecules[2].

Allometric Scaling & Dose Translation

The Causality of Dose Scaling: A common pitfall in preclinical development is scaling doses based purely on body weight (mg/kg). Small rodents metabolize and excrete drugs at a significantly faster rate than larger mammals due to their higher basal metabolic rates[3]. Therefore, simple dose comparisons between species are highly misleading.

To establish trustworthy dosing guidelines, researchers must utilize Allometric Scaling based on Body Surface Area (BSA) normalization. The US Food and Drug Administration (FDA) recommends utilizing species-specific


 factors to translate the No Observed Adverse Effect Level (NOAEL) or effective dose between species. By dividing the human 

factor by the animal

factor, researchers can accurately extrapolate the Human Equivalent Dose (HED) from rodent data[4].

Quantitative Data Summaries

Table 1: Validated Co-Solvent Matrices for Lipophilic Piperazines

Vehicle System Composition (v/v) Primary Route Mechanism of Solubilization
Matrix A 20% DMSO / 50% PEG-400 / 30% Saline IV, IP High organic co-solvent fraction prevents precipitation of brominated benzyl rings[1].
Matrix B 10% PEG-400 / 5% Tween 80 / 85% Saline PO (Gavage) Micellar encapsulation via non-ionic surfactant (Tween 80)[2].

| Matrix C | 0.5% Methylcellulose / 0.2% Tween 80 | PO (Suspension) | Viscosity modification to maintain uniform suspension for high-dose tolerability studies. |

Table 2: Allometric Scaling Factors (


) for Rodent Translation 
| Species | Reference Body Weight (kg) | Body Surface Area (

) |

Factor | Dose Conversion Factor (to Human)* | | :--- | :--- | :--- | :--- | :--- | | Mouse | 0.02 | 0.007 | 3 | Divide animal dose by 12.3[4] | | Rat | 0.15 | 0.025 | 6 | Divide animal dose by 6.2[4] | | Human | 60.00 | 1.620 | 37 | N/A | *Note: Conversion factors are derived from FDA draft guidelines for estimating maximum safe starting doses.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mg/kg Intravenous (IV) Formulation (Matrix A)

This protocol utilizes a self-validating system to ensure the compound remains in solution prior to administration.

  • Primary Dissolution: Accurately weigh 10 mg of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine powder. Add 200 µL of sterile DMSO. Vortex vigorously for 2 minutes until the solution is completely clear. Causality: DMSO is required first to break the hydrophobic intermolecular forces.

  • Co-Solvent Addition: Add 500 µL of PEG-400 to the DMSO mixture. Vortex for 1 minute.

  • Aqueous Dilution: While gently vortexing the tube, add 300 µL of sterile 0.9% NaCl (Saline) dropwise . Causality: Rapid addition of water will cause localized supersaturation and immediate precipitation.

  • Self-Validating Step (Critical): Centrifuge an aliquot of the final formulation at 10,000 x g for 5 minutes at room temperature. Inspect the bottom of the tube.

    • Pass: No pellet is visible. The solution is optically clear. Proceed to dosing.

    • Fail: A white pellet or turbidity is observed. The micellar/co-solvent system has failed. Do not administer. Dosing a precipitated compound will yield artifactual PK data.

Protocol B: Rodent Pharmacokinetic (PK) Dosing and Sampling
  • Animal Preparation: Fast adult male Sprague-Dawley rats (approx. 250g) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. Water should remain available ad libitum.

  • Administration:

    • IV Cohort: Administer Matrix A via lateral tail vein injection at a volume of 2 mL/kg (final dose: 5 mg/kg).

    • PO Cohort: Administer Matrix B via oral gavage using a bulb-tipped gastric needle at a volume of 5 mL/kg (final dose: 10 mg/kg).

  • Serial Blood Sampling: Collect 200 µL of blood via the saphenous vein into K2-EDTA coated tubes at time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Dosing Workflow Visualization

DosingWorkflow InVitro In Vitro Profiling (IC50 / MIC) PhysChem Physicochemical Analysis (LogP, Solubility) InVitro->PhysChem Formulation Vehicle Formulation (DMSO/PEG400/Tween) PhysChem->Formulation PK Rodent PK Study (IV vs PO) Formulation->PK Allometric Allometric Scaling (Km Factor) PK->Allometric Efficacy In Vivo Efficacy & PD Readouts Allometric->Efficacy

Workflow for establishing preclinical dosing guidelines from formulation to in vivo efficacy.

References

  • Nair AB, Jacob S. A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. 2016. URL:[Link]

  • US Patent 20180051033A1. Inhibitors of late sv40 factor (lsf) as cancer chemotherapeutics. Google Patents. 2018.

Sources

Application Note: Bioanalytical Extraction & Quantification of 1-(3-Bromobenzyl)-4-(3-Methylbenzyl)Piperazine (BBMP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

Scientific Context

The target analyte, 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine (BBMP) , represents a specific regioisomer within the class of 1,4-dibenzylpiperazines . Unlike the monosubstituted piperazines (e.g., BZP) or phenylpiperazines (e.g., TFMPP) commonly encountered in forensic toxicology, BBMP possesses two lipophilic benzyl moieties attached to the central piperazine ring.

This structural configuration significantly alters its physicochemical profile compared to standard piperazine drugs, necessitating a tailored extraction approach.[1] The presence of the bromine atom (heavy atom effect) and the methyl group enhances lipophilicity (LogP) and influences mass spectral fragmentation.

Physicochemical Profile (In Silico Prediction)

To design a robust extraction protocol, we must first establish the compound's properties based on structural analogs (1,4-dibenzylpiperazine).

PropertyValue (Predicted)Implication for Extraction
Molecular Formula C₁₉H₂₃BrN₂Monoisotopic Mass: ~358.10 (⁷⁹Br) / 360.10 (⁸¹Br)
pKa (Base) ~8.5 - 9.2 (Piperazine nitrogens)Cationic at pH < 7; Neutral at pH > 10. Ideal for Cation Exchange (MCX) .[1]
LogP (Lipophilicity) ~4.8 - 5.5Highly lipophilic.[1] Significant protein binding expected.[1] LLE requires non-polar solvents.[1]
Solubility Water: Insoluble (Free Base) / Soluble (Salt)Aqueous samples must be buffered; organic solvents required for elution/reconstitution.[1]

Sample Preparation Strategy

Due to the high lipophilicity and basicity of BBMP, two primary extraction methodologies are recommended:

  • Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange: The "Gold Standard" for cleanliness and recovery, utilizing the dual retention mechanism (hydrophobic + ionic).

  • Liquid-Liquid Extraction (LLE): A cost-effective, high-sensitivity alternative suitable for laboratories without automated SPE manifolds.[1]

Internal Standard Selection[1]
  • Primary Choice: 1,4-Dibenzylpiperazine-d8 (Deuterated analog).

  • Secondary Choice: 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine (Structural analog) or commercially available BZP-d8 (though retention time may differ significantly).

Protocol A: Mixed-Mode Cation Exchange (SPE)

Recommended Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

Causal Logic
  • Acidic Load: At pH 2-3, BBMP is fully protonated (positively charged), binding tightly to the sulfonate groups of the resin.

  • Organic Wash: Because the drug is "locked" ionically, we can use 100% methanol to wash away neutral lipids and interferences without eluting the drug.[1]

  • Basic Elution: High pH breaks the ionic bond; organic solvent releases the hydrophobic bond.[1]

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 200 µL plasma/urine into a 1.5 mL tube.

    • Add 20 µL Internal Standard solution.

    • Add 200 µL 4% H₃PO₄ (Phosphoric Acid).[1] Goal: Acidify to pH ~2-3 to ionize BBMP.

    • Vortex (30s) and Centrifuge (10,000 x g, 5 min) to pellet particulates.

  • Conditioning:

    • 1 mL Methanol .

    • 1 mL Water .

  • Loading:

    • Load the entire pre-treated sample supernatant onto the cartridge.[1]

    • Flow rate: ~1 mL/min (gravity or low vacuum).[1]

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water .[1] (Removes proteins/hydrophilic interferences).[1]

    • Wash 2: 1 mL 100% Methanol .[1] (Removes neutral lipids/hydrophobic interferences).[1] Note: BBMP remains bound via ionic interaction.[1]

  • Elution:

    • Elute with 2 x 500 µL of 5% NH₄OH in Methanol (freshly prepared).

    • Mechanism: Ammonia neutralizes the drug (removing charge), Methanol solubilizes it.

  • Post-Processing:

    • Evaporate eluate to dryness under N₂ stream at 40°C.

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:MeCN + 0.1% Formic Acid).

SPE Workflow Diagram

SPE_Workflow Start Biological Sample (200 µL Plasma/Urine) Acidify Acidify: Add 4% H3PO4 (Target pH 2-3) Start->Acidify Load Load onto MCX Cartridge (Cation Exchange) Acidify->Load Protons (+) Bind Wash1 Wash 1: Aqueous Acid (Remove Hydrophilics) Load->Wash1 Waste Wash2 Wash 2: 100% Methanol (Remove Neutral Lipids) Wash1->Wash2 Waste Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) Wash2->Elute Collect Evap Evaporate & Reconstitute Elute->Evap

Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of both hydrophilic and hydrophobic interferences.

Protocol B: Liquid-Liquid Extraction (LLE)

Causal Logic

LLE exploits the extreme lipophilicity of BBMP.[1] By adjusting the sample pH to >10, BBMP becomes a neutral free base.[1] It will preferentially partition into a non-polar organic solvent, leaving polar matrix components in the aqueous phase.[1]

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 200 µL sample.[1]

    • Add 20 µL Internal Standard.

    • Add 100 µL 0.5 M Carbonate Buffer (pH 10.[1]5) or 1M NaOH.[1] Goal: Neutralize BBMP.

  • Extraction:

    • Add 1.5 mL Extraction Solvent.

    • Recommended Solvent:Hexane:Ethyl Acetate (90:10) or Chlorobutane .[1]

    • Why? Pure hexane may be too non-polar; adding EtOAc improves recovery of the polar piperazine core.[1]

    • Shake mechanically for 10 minutes.

    • Centrifuge at 4,000 x g for 5 minutes to separate phases.

  • Phase Separation:

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully transfer the organic (top) layer to a clean glass tube.

  • Dry Down:

    • Evaporate under N₂ at 40°C.[1]

    • Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Analysis Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495). Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B (Lipophilic drug requires high organic).[1]

    • 3.0-4.0 min: Hold 95% B.[1]

    • 4.1 min: Re-equilibrate.

Mass Spectrometry (MRM Transitions)

Based on the fragmentation of 1,4-dibenzylpiperazines [1, 2], the primary cleavages occur at the benzylic C-N bonds.

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)
BBMP (⁷⁹Br) 359.1169.0Quantifier (Bromobenzyl+)25-35
BBMP (⁷⁹Br) 359.1105.1Qualifier (Methylbenzyl+)30-40
BBMP (⁸¹Br) 361.1171.0Confirmation25-35

Note: The presence of Bromine creates a 1:1 isotopic doublet at 359/361.[1] The 359 -> 169 transition is generally preferred for sensitivity.

Method Validation & Quality Control

To ensure the method is "self-validating" as requested, include these controls in every batch:

  • Matrix Match: Prepare calibration standards in the same biological matrix (plasma/urine) to account for the high protein binding.[1]

  • Recovery Check: Compare the area count of an extracted sample vs. a neat standard spiked after extraction. Target recovery: >80%.

  • Matrix Effect (ME): Calculate ME% = (Area_PostExtractSpike / Area_NeatStandard) * 100.[1] If ME < 85% or > 115%, switch from LLE to SPE.[1]

Troubleshooting Guide
  • Low Recovery? Ensure sample pH is >10 for LLE or <3 for SPE load.[1] BBMP is a base; pH control is the single most critical variable.[1]

  • Peak Tailing? Piperazines interact with silanols on silica columns.[1] Increase buffer strength (Ammonium Formate) or use an end-capped column (e.g., C18-HSS).

References

  • Tsutsumi, H., et al. (2006).[1] Simultaneous determination of the designer drugs N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in urine by GC-MS. Journal of Chromatography B, 832(2), 291-296. Link

  • Antia, U., et al. (2010).[1] Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 203(1-3), 62-67. Link

  • Peters, F.T., et al. (2010).[1] Analytical toxicology of emerging drugs of abuse. Therapeutic Drug Monitoring, 32(5), 532-539. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).[1] Monograph: 1,4-Dibenzylpiperazine. SWGDRUG.org.[1] Link

Sources

Storage and handling requirements for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document provides guidance on the storage and handling of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine based on the chemical properties of the piperazine class of compounds and data from structurally similar molecules. No specific safety data sheet (SDS) for this exact compound was publicly available at the time of writing. Therefore, all recommendations should be implemented in conjunction with a thorough risk assessment conducted by qualified personnel in your institution.

Introduction: Understanding the Compound

1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of bromobenzyl and methylbenzyl groups suggests the compound is likely a solid or a high-boiling point oil at room temperature and possesses moderate lipophilicity.[1] Due to the limited public data on this specific molecule, these application notes are designed to provide a robust framework for its safe handling and storage, drawing upon established principles for piperazine derivatives.

Core Storage and Stability Protocols

Proper storage is paramount to maintaining the chemical integrity of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine and ensuring the safety of laboratory personnel. The following conditions are recommended based on guidelines for similar piperazine derivatives.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)While many piperazine derivatives are stable at room temperature, refrigeration is recommended as a precautionary measure to minimize potential degradation over long-term storage, especially given the lack of specific stability data.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Piperazines can be sensitive to atmospheric CO2 and moisture. Storing under an inert gas will prevent the formation of carbonate salts and hydrolysis.
Light Protect from lightMany organic compounds, particularly those with aromatic rings, can be light-sensitive.[2][3] Amber vials or storage in a dark location is advised.
Container Tightly sealed, appropriate chemical-resistant container (e.g., glass)To prevent contamination and exposure to air and moisture. The container should be clearly and accurately labeled.[4]
Incompatible Materials

To prevent hazardous reactions, 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine should be stored separately from the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[4]

  • Strong Acids: Piperazines are basic and will react exothermically with strong acids.[4]

  • Acid Chlorides and Anhydrides: Can lead to vigorous acylation reactions.[5]

Safe Handling and Personal Protective Equipment (PPE)

Given that many piperazine derivatives can cause skin and eye irritation, a cautious approach to handling is essential.[6][7]

Engineering Controls
  • Ventilation: All handling of the compound, especially when in powdered form or if heated, should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[4][8]

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the recommended PPE for handling 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling Compound cluster_post_handling Post-Handling start Assess Risks lab_coat Don Lab Coat start->lab_coat gloves Wear Nitrile Gloves (or other resistant gloves) lab_coat->gloves goggles Wear Chemical Safety Goggles gloves->goggles respirator Consider Respirator (if aerosolizing or handling large quantities) goggles->respirator handle Handle in Fume Hood respirator->handle decontaminate Decontaminate Work Area handle->decontaminate remove_ppe Remove PPE in Correct Order (Gloves last) decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Procedure Complete wash_hands->end

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Hygiene Practices
  • Avoid all personal contact, including inhalation.[8]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound.[8]

  • Contaminated work clothing should be laundered separately before reuse.[8]

Spill and Disposal Procedures

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[2]

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]

  • Collect Waste: Place the contained material into a suitable, labeled container for chemical waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your institution's environmental health and safety department.

Waste Disposal
  • Dispose of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the product to enter drains or waterways.

  • Empty containers may retain product residue and should be treated as hazardous waste.[4]

First Aid Measures

The following first aid measures are based on the potential hazards of piperazine derivatives.[3]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine for use in in-vitro or in-vivo studies.

Stock_Solution_Protocol cluster_preparation Preparation cluster_storage Storage start Equilibrate Compound to Room Temperature weigh Weigh Required Mass in Fume Hood start->weigh add_solvent Add Solvent (e.g., DMSO) and Vortex to Dissolve weigh->add_solvent filter Sterile Filter (if required for biological assays) add_solvent->filter aliquot Aliquot into Cryovials filter->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution Ready store->end

Caption: Protocol for preparing a stock solution.

References

  • Ataman Kimya. (n.d.). PIPERAZINE. Retrieved from [Link]

  • Biosynce. (2023, December 3). Operational Disposal And Storage Of Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • LookChem. (n.d.). 1-(3-METHYLBENZYL)PIPERAZINE. Retrieved from [Link]

Sources

Formulation strategies for increasing bioavailability of benzylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Formulation Strategies for Increasing Bioavailability of Benzylpiperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzylpiperazine (BZP) and its derivatives represent a class of compounds with significant therapeutic potential, particularly as central nervous system (CNS) agents.[1][2][3] However, their clinical utility is often hampered by poor oral bioavailability, stemming from a combination of low aqueous solubility, extensive first-pass metabolism, and for CNS-active candidates, the challenge of penetrating the blood-brain barrier (BBB).[2][4] This guide provides a comprehensive overview of advanced formulation strategies designed to overcome these hurdles. We move beyond theoretical discussions to provide detailed, step-by-step protocols for scientifically-grounded formulation approaches, including lipid-based nanoformulations and self-emulsifying systems. The causality behind experimental choices is explained, empowering researchers to not only replicate these methods but also to adapt and innovate them for their specific BZP derivatives.

The Benzylpiperazine Bioavailability Challenge

Benzylpiperazine (BZP) was initially investigated as a potential antidepressant but was found to have stimulant properties similar to amphetamines.[1][2] While its recreational use has been documented, the core scaffold is of continued interest in medicinal chemistry for developing novel therapeutics, including selective histone deacetylase 6 (HDAC6) inhibitors and σ1 receptor ligands for CNS applications.[3][5] The primary obstacle to translating these promising compounds into effective therapies is their poor and variable bioavailability.

This challenge is multifactorial, originating from three main sources:

  • Poor Aqueous Solubility: Many BZP derivatives are lipophilic molecules, often supplied as hydrochloride salts to improve solubility.[6][7] However, their intrinsic low solubility in gastrointestinal fluids can lead to slow and incomplete dissolution, a rate-limiting step for absorption.[8][9]

  • Extensive First-Pass Metabolism: BZP and its analogues are significantly metabolized by cytochrome P450 enzymes (potentially involving CYP2D6) in the liver.[2] This extensive pre-systemic clearance means that a large fraction of the absorbed drug is inactivated before it can reach systemic circulation, drastically reducing its oral bioavailability.

  • The Blood-Brain Barrier (BBB): For BZP derivatives targeting the CNS, the BBB presents a formidable obstacle. This highly selective barrier protects the brain from systemic compounds, and many drugs, even if they reach the bloodstream, fail to achieve therapeutic concentrations in the brain.[10][11][12]

The following diagram illustrates the sequential barriers a BZP derivative must overcome following oral administration.

cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation & Barriers cluster_2 Key Barriers to Bioavailability OralDose Oral Dosage Form Disintegration Disintegration & Dissolution OralDose->Disintegration Step 1 DrugInSolution Drug in Solution Disintegration->DrugInSolution Step 2 b1 1. Dissolution Failure Permeation GI Permeation DrugInSolution->Permeation Step 3 PortalVein Portal Vein Permeation->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Reduced Drug Amount b2 2. Metabolic Failure Target Therapeutic Target (e.g., CNS) SystemicCirculation->Target Peripheral Targets BBB Blood-Brain Barrier SystemicCirculation->BBB BBB->Target Limited Penetration b3 3. CNS Barrier Failure

Caption: The sequential barriers limiting oral bioavailability of BZP derivatives.

Pre-formulation Assessment: The Scientific Foundation

Before selecting a formulation strategy, a thorough pre-formulation assessment is critical. This data-driven approach ensures the chosen strategy directly addresses the specific limitations of the molecule.

ParameterExperimental MethodRationale & Implication
Aqueous Solubility pH-solubility profile (shake-flask method)Determines if the compound is a BCS Class II/IV candidate. Low solubility across the physiological pH range (1.2-6.8) necessitates solubility enhancement techniques.[9]
LogP / LogD HPLC-based or calculation methodsPredicts lipophilicity. A high LogP suggests good permeability but poor solubility and potential for high first-pass metabolism. A LogD at physiological pH is more relevant.
Permeability Caco-2 cell monolayer assayAssesses intestinal permeability and identifies if the compound is a substrate for efflux pumps (e.g., P-glycoprotein), which can limit absorption.[13]
Metabolic Stability In vitro liver microsome assayQuantifies the rate of metabolism. Rapid degradation in this assay confirms that first-pass metabolism is a significant barrier, pointing towards strategies like lymphatic transport to bypass the liver.[2]
BBB Permeability Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)An in vitro high-throughput screen to predict passive BBB penetration. Low permeability indicates the need for specialized CNS delivery systems.

Advanced Formulation Strategies & Protocols

Based on the pre-formulation data, one or more of the following strategies can be employed. We will focus on nano-carrier systems, which are particularly effective at simultaneously addressing multiple bioavailability barriers.[14][15]

Strategy 1: Solid Lipid Nanoparticles (SLNs)

Causality & Rationale: SLNs are colloidal carriers where the drug is encapsulated within a solid lipid matrix. This strategy is highly effective for lipophilic BZP derivatives for three key reasons:

  • Solubility Enhancement: The drug is dissolved in the lipid matrix, bypassing the need for dissolution in GI fluids.[16]

  • Metabolic Protection: The lipid matrix protects the encapsulated drug from enzymatic degradation in the GI tract and the liver.

  • Lymphatic Uptake: Lipid-based formulations can be absorbed via the intestinal lymphatic system, which drains directly into systemic circulation, thereby avoiding the portal vein and bypassing hepatic first-pass metabolism.[15]

Protocol: Preparation of BZP Derivative-Loaded SLNs via High-Shear Homogenization

Materials:

  • BZP Derivative

  • Solid Lipid: Glyceryl monostearate (GMS) or Compritol® 888 ATO

  • Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188

  • Purified Water

Methodology:

  • Preparation of Lipid Phase: Accurately weigh the solid lipid (e.g., 5% w/v GMS) and the BZP derivative (e.g., 0.5% w/v). Heat the mixture in a beaker to 5-10°C above the melting point of the lipid until a clear, homogenous molten liquid is formed.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 2% w/v Polysorbate 80) in purified water. Heat the aqueous phase to the same temperature as the lipid phase. Maintaining the same temperature prevents premature lipid solidification.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.

  • Homogenization: Immediately subject the coarse pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax®) at 10,000-15,000 rpm for 5-10 minutes. This step reduces the droplet size into the nanometer range.

  • Nanoparticle Formation: Quickly transfer the resulting hot nanoemulsion into an ice bath and continue stirring. The rapid cooling causes the lipid to solidify, entrapping the drug within the nanoparticle matrix.

  • Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine encapsulation efficiency by separating free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in the supernatant via HPLC.

cluster_prep Phase Preparation cluster_process Formulation Process LipidPhase 1. Prepare Lipid Phase (Lipid + BZP Derivative) Heat to 75°C PreEmulsion 3. Mix Phases (Coarse Pre-emulsion) LipidPhase->PreEmulsion AqueousPhase 2. Prepare Aqueous Phase (Water + Surfactant) Heat to 75°C AqueousPhase->PreEmulsion Homogenization 4. High-Shear Homogenization (10,000 rpm, 5 min) PreEmulsion->Homogenization Cooling 5. Rapid Cooling (Ice Bath) Homogenization->Cooling FinalProduct 6. SLN Dispersion (Characterize Size, EE%) Cooling->FinalProduct

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Causality & Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous media (i.e., GI fluids).[8][13] This in-situ emulsion formation provides a large interfacial area for drug absorption.

  • Enhanced Solubilization: The drug is pre-dissolved in the lipidic formulation, completely overcoming dissolution-related barriers.[8]

  • Thermodynamic Stability: The spontaneous emulsification creates a stable nano/microemulsion, preventing drug precipitation in the gut.

  • Permeability Enhancement: The surfactants and lipid components can fluidize the cell membrane, transiently increasing permeability.[13]

Protocol: Development and Evaluation of a BZP Derivative SEDDS Formulation

Materials:

  • BZP Derivative

  • Oil Phase: Capryol™ 90, Labrafil® M 1944 CS

  • Surfactant: Kolliphor® EL, Tween® 20

  • Co-surfactant/Co-solvent: Transcutol® HP, PEG 400

Methodology:

  • Screening of Excipients:

    • Determine the solubility of the BZP derivative in various oils, surfactants, and co-solvents by adding an excess of the drug to each excipient, vortexing for 48 hours, and quantifying the dissolved amount by HPLC. Select the excipients with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-surfactant based on the solubility study.

    • Prepare mixtures of surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each S/CoS ratio, mix with the oil phase at various ratios (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion. Plot the results on a ternary phase diagram to identify the self-emulsification region.

  • Formulation Preparation:

    • Select a ratio from the optimal self-emulsification region.

    • Dissolve the BZP derivative in the co-surfactant/surfactant mixture with gentle heating if necessary.

    • Add the oil phase and vortex until a clear, homogenous mixture is obtained.

  • Evaluation of Self-Emulsification Performance:

    • Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.

    • Measure the time to emulsification and visually assess the clarity and stability of the resulting emulsion.

    • Determine the globule size of the resulting emulsion using DLS. A smaller globule size (<200 nm) is desirable for optimal absorption.

Enhancing CNS Delivery: Overcoming the Blood-Brain Barrier

For CNS-active BZP derivatives, simply increasing systemic bioavailability is not enough; the drug must cross the BBB. Nanoparticles can be engineered for this purpose.

Rationale: The BBB expresses various receptors for endogenous molecules (e.g., transferrin, insulin).[10] By decorating the surface of nanoparticles with ligands that bind to these receptors, we can hijack the natural receptor-mediated transcytosis (RMT) pathway to ferry the drug into the brain. Polysorbate 80 coating is a well-established strategy that is believed to work by adsorbing apolipoprotein E (ApoE) from the bloodstream, which then interacts with LDL receptors on the BBB.[10]

cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier (Endothelial Cells) cluster_brain Brain Parenchyma FreeDrug Free BZP Derivative EffluxPump Efflux Pump (e.g., P-gp) FreeDrug->EffluxPump Blocked Nanoparticle Surface-Modified Nanoparticle Receptor Receptor Nanoparticle->Receptor 1. Binding TargetNeuron Target Neuron Receptor->TargetNeuron 2. Transcytosis EffluxPump->FreeDrug Effluxed

Caption: Enhanced CNS delivery via receptor-mediated transcytosis of nanoparticles.

Comparative Evaluation of Formulations

The ultimate validation of any formulation strategy is its in vivo performance. A well-designed pharmacokinetic study in an animal model (e.g., rats) is essential.

Table: Hypothetical Pharmacokinetic Data for a BZP Derivative

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 150 ± 252.0450 ± 60100% (Reference)
Salt Form in Solution 300 ± 401.0720 ± 85160%
SLN Formulation 750 ± 904.02250 ± 210500%
SEDDS Formulation 980 ± 1101.52400 ± 250533%

Data are presented as mean ± SD and are for illustrative purposes only.

The hypothetical data illustrates that while simple salt formation provides a modest increase in bioavailability, advanced formulations like SLNs and SEDDS can lead to a dramatic, several-fold improvement by simultaneously addressing solubility and metabolic barriers.

Conclusion

Overcoming the poor bioavailability of benzylpiperazine derivatives requires a rational, multi-pronged formulation approach grounded in solid pre-formulation science. Simple strategies like salt formation offer incremental benefits, but advanced delivery systems such as solid lipid nanoparticles and self-emulsifying systems represent a paradigm shift, offering the potential to transform poorly bioavailable candidates into viable therapeutics. For CNS-targeted derivatives, surface modification of these nanocarriers provides a promising strategy for breaching the blood-brain barrier. The protocols and rationale presented in this guide serve as a foundational toolkit for researchers dedicated to unlocking the full therapeutic potential of the benzylpiperazine class of molecules.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Full article: Strategies for drug delivery to the central nervous system by systemic route. Taylor & Francis. Available at: [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Available at: [Link]

  • Current approaches to enhance CNS delivery of drugs across the brain barriers. Semantic Scholar. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Details for Piperazines. Unodc. Available at: [Link]

  • Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery. MDPI. Available at: [Link]

  • Benzylpiperazine. chemeurope.com. Available at: [Link]

  • BZP/piperazines drug profile. The European Union Drugs Agency (EUDA). Available at: [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. Available at: [Link]

  • Development of New Benzylpiperazine Derivatives as σ 1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. Available at: [Link]

  • Benzylpiperazine. Wikipedia. Available at: [Link]

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

Sources

Application Note: Advanced LC-MS/MS Method Development for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

As a Senior Application Scientist, I frequently encounter the analytical challenge of developing robust, high-throughput quantification methods for unsymmetrically disubstituted piperazines. The compound 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine presents a highly specific analytical profile due to its dual benzyl substitutions and the presence of a halogen atom.

Rather than relying on generic screening parameters, this guide details a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Every parameter chosen in this workflow is dictated by the physicochemical realities of the molecule:

  • Basic Piperazine Core: The two tertiary amines in the piperazine ring possess pKa values typically ranging from 8.5 to 9.8. This dictates our sample preparation (high pH for extraction) and chromatography (low pH for protonation).

  • Halogen Isotopic Signature: Bromine naturally occurs as two stable isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio. This provides a built-in self-validation mechanism; by monitoring transitions for both isotopes, we can confirm the analyte's identity with absolute certainty, eliminating false positives from isobaric interferences [1].

Workflow N1 1. Sample Prep LLE at pH > 11 N2 2. Chromatography End-capped C18, pH 2.7 N1->N2 N3 3. Ionization ESI+ (Protonation) N2->N3 N4 4. Mass Analysis MRM (Isotope Tracking) N3->N4

LC-MS/MS analytical workflow emphasizing physicochemical causality at each stage.

Sample Preparation: A Self-Validating Extraction Strategy

A mass spectrometry method is only as reliable as its extraction efficiency. For basic piperazines, we utilize Liquid-Liquid Extraction (LLE) driven by strict pH manipulation.

The Causality: By adjusting the biological matrix pH to 11.5 (more than 2 units above the pKa of the piperazine nitrogens), we completely suppress ionization, rendering the molecule highly lipophilic. This forces the analyte into the organic extraction solvent while leaving polar matrix interferences behind.

Step-by-Step LLE Protocol
  • Sample Aliquoting: Transfer 100 µL of biological matrix (plasma/urine) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of deuterated internal standard (e.g., BZP-d7, 100 ng/mL) to ensure extraction recovery normalization and matrix effect compensation.

  • pH Adjustment: Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) to raise the pH > 11.5. Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes. The un-ionized piperazine partitions exclusively into the MTBE layer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to break any emulsions.

  • Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Chromatographic Strategy

The Causality: We employ a superficially porous particle (SPP) end-capped C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm). The end-capping prevents secondary interactions between the basic piperazine nitrogens and residual surface silanols, which would otherwise cause severe peak tailing. The mobile phase is acidified with 0.1% formic acid (pH ~2.7) to ensure complete protonation of the amines during elution, maximizing Electrospray Ionization (ESI) efficiency 1.

Table 1: Chromatographic Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955

Mass Spectrometry: Ionization and Fragmentation Dynamics

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton, yielding precursor ions at m/z 359.1 (


Br) and m/z 361.1 (

Br).

During Collision-Induced Dissociation (CID), fragmentation is driven by the thermodynamic stability of the resulting carbocations. The C-N bonds connecting the benzyl groups to the piperazine ring are the most labile 2.

  • Cleavage of the 3-methylbenzyl group yields a highly stable tropylium-like cation at m/z 105.1.

  • Cleavage of the 3-bromobenzyl group yields the corresponding halogenated cation at m/z 169.0 / 171.0.

  • High collision energies lead to the collapse of the piperazine ring, yielding the characteristic m/z 56 fragment common to all piperazine derivatives.

Fragmentation Precursor Precursor Ion[M+H]+ m/z 359.1 (79Br) / 361.1 (81Br) Frag1 3-bromobenzyl cation m/z 169 / 171 Precursor->Frag1 Cleavage of C-N (bromobenzyl) Frag2 3-methylbenzyl cation m/z 105 Precursor->Frag2 Cleavage of C-N (methylbenzyl) Frag3 Piperazine core fragment m/z 56 Precursor->Frag3 Piperazine ring fragmentation

Primary CID fragmentation pathways of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine.

Table 2: Optimized MRM Transitions and Collision Energies (CE)
Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Purpose

Br
359.1105.15025Quantifier

Br
361.1105.15025Qualifier (Isotope Check)

Br
359.1169.05020Structural Qualifier

Br
361.1171.05020Structural Qualifier
Both 359.1 / 361.156.15040Core Confirmation
The Self-Validation Step

To ensure absolute data integrity, configure your MS software to calculate the peak area ratio of the 359.1 → 105.1 transition to the 361.1 → 105.1 transition. Because the natural abundance of


Br to 

Br is approximately 50.69% to 49.31%, the expected ratio is ~1.02. A ratio outside the tolerance window of 0.95 - 1.10 triggers an automatic rejection of the sample, as it indicates co-eluting isobaric interference.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry (CORE).
  • Zawadzki, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics (PMC).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine Preparations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists specializing in heterocyclic chemistry, we understand that synthesizing unsymmetrical


-dibenzylpiperazines presents unique purification challenges. Because the two nitrogen atoms in the piperazine ring exhibit comparable nucleophilicity, sequential alkylation strategies frequently yield statistical mixtures[1].

This guide provides field-proven, self-validating protocols to troubleshoot and isolate pure 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine from complex reaction matrices containing unreacted precursors, mono-alkylated intermediates, and symmetrical over-alkylation byproducts.

Visual Troubleshooting Workflow

The following decision tree outlines the optimal sequence for isolating your target unsymmetrical tertiary amine from common reaction impurities.

G Start Crude Reaction Mixture (Target + Impurities) AcidBase Acid/Base Extraction (Dilute HCl / NaOH) Start->AcidBase Removes unreacted benzyl halides OrgLayer Organic Layer (Neutral Organics) AcidBase->OrgLayer Discard AqLayer Aqueous Layer (Protonated Piperazines) AcidBase->AqLayer BaseExtract Basify (pH > 12) & Extract with DCM AqLayer->BaseExtract Regenerate free base Scavenger PS-Isocyanate Resin Treatment (THF/DCM) BaseExtract->Scavenger Targets secondary amines Tertiary Filtrate: Tertiary Amines (Di-alkylated mixture) Scavenger->Tertiary Secondary Resin-Bound Urea (Mono-alkylated Impurities) Scavenger->Secondary Filter and discard Chromatography Column Chromatography (Reverse/Normal Phase) Tertiary->Chromatography Separates tertiary amines Pure Pure Unsymmetrical Product 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine Chromatography->Pure Symm Symmetrical Byproducts (e.g., bis-bromobenzyl) Chromatography->Symm

Caption: Sequential purification workflow for isolating unsymmetrical N,N'-dibenzylpiperazines.

Frequently Asked Questions (FAQs)

Q1: Why does my product contain symmetrical impurities like 1,4-bis(3-bromobenzyl)piperazine when I strictly controlled the stoichiometry? A: This is a classic issue in piperazine derivatization. Even with strict 1:1 stoichiometry during the first alkylation step, the mono-alkylated product (a secondary amine) is often more soluble or more nucleophilic than the unsubstituted piperazine starting material. This leads to competitive double-alkylation, creating symmetrical


-disubstituted piperazines and leaving unreacted piperazine behind[1][2].

Q2: Can I separate the unsymmetrical product from the mono-benzylpiperazine intermediate using standard acid-base extraction? A: No. Both the mono-alkylated intermediate (secondary amine) and your target product (tertiary amine) are basic and will protonate to form water-soluble hydrochloride salts under acidic conditions[3]. To separate them, you must exploit their chemical reactivity rather than their pKa. We recommend using an electrophilic scavenger resin (see Protocol 1)[4][5].

Q3: How do I remove unreacted 3-bromobenzyl bromide or 3-methylbenzyl bromide? A: Unreacted benzyl halides and their hydrolysis products (benzyl alcohols) are non-basic. They can be easily removed via an acidic wash. By treating the crude mixture with dilute HCl, the piperazine derivatives partition into the aqueous layer as salts, while the neutral organic impurities remain in the organic solvent and can be discarded[3].

Impurity Profile & Separation Strategies

To effectively troubleshoot, you must understand the structural traits of your impurities. The table below summarizes the causality of each impurity and the specific physicochemical property exploited for its removal.

Impurity TypeSpecific Compound ExampleAmine ClassificationPrimary Removal StrategyMechanistic Rationale
Starting Material PiperazineSecondary (x2)Aqueous Wash / PrecipitationHighly water-soluble; can be precipitated as a diacetate salt[6].
Alkylating Agent 3-bromobenzyl bromideNone (Neutral)Acid-Base ExtractionRemains in the organic layer when amines are protonated[3].
Intermediate 1-(3-bromobenzyl)piperazineSecondary (x1), Tertiary (x1)PS-Isocyanate ScavengerNucleophilic secondary amine covalently binds to electrophilic resin[4].
Symmetrical Byproduct 1,4-bis(3-bromobenzyl)piperazineTertiary (x2)ChromatographySeparated based on subtle polarity differences on silica/C18[7][8].
Over-alkylated Quaternary ammonium saltsQuaternary (Charged)Silica FiltrationHighly polar; permanently retained on normal-phase silica.
Experimental Protocols
Protocol 1: Scavenging Secondary Amines using PS-Isocyanate Resin

Polymer-supported isocyanate (PS-Isocyanate) is an electrophilic scavenger that covalently binds to primary and secondary amines. Because your target molecule is a tertiary amine, it will not react and will remain in solution[4][5].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude organic mixture (post-acid/base extraction) in dry Tetrahydrofuran (THF) or Dichloromethane (DCM). Ensure the solution is free of water, as water will hydrolyze the isocyanate groups.

  • Resin Addition: Add 2.5 to 3.0 equivalents of PS-Isocyanate resin (loading typically ~1.5 mmol/g) relative to the estimated amount of mono-benzylpiperazine impurity[5].

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 12–16 hours. Note: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the polymer beads.

  • Filtration: Filter the mixture through a fritted glass funnel or a solid-phase extraction (SPE) cartridge.

  • Washing: Wash the resin cake with additional DCM (3 × 10 mL) to ensure complete recovery of the target tertiary amine.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield a mixture containing only tertiary amines (the target product and symmetrical byproducts).

Mechanism Resin PS-Isocyanate Resin (Polymer-N=C=O) Reaction Nucleophilic Addition (Room Temp, THF/DCM) Resin->Reaction Amine Mono-benzylpiperazine (Secondary Amine) Amine->Reaction Urea Polymer-Bound Urea (Solid Phase - Filtered Out) Reaction->Urea Covalent Bond Product Target Product (Tertiary Amine) Product->Reaction Lacks N-H bond; Remains in filtrate

Caption: Mechanism of selective secondary amine scavenging using PS-Isocyanate resin.

Protocol 2: Chromatographic Separation of Symmetrical and Unsymmetrical Piperazines

Once secondary amines are scavenged, you are left with a mixture of tertiary amines (e.g., 1,4-bis(3-bromobenzyl)piperazine, 1,4-bis(3-methylbenzyl)piperazine, and the target unsymmetrical product). These must be separated chromatographically[8].

Step-by-Step Methodology:

  • System Selection: Use a reverse-phase HPLC system (C18 column) for high-purity isolation. Mixed-mode columns with low silanol activity are highly recommended for piperazine derivatives to prevent peak tailing[7].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Note: Formic acid ensures the piperazine nitrogens are protonated, improving peak shape and making the method Mass-Spec (MS) compatible[7].

  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 30 minutes. The symmetrical 1,4-bis(3-methylbenzyl)piperazine (least polar) will elute last, while the 1,4-bis(3-bromobenzyl)piperazine and the unsymmetrical target will elute earlier based on their specific partition coefficients.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect fractions and verify the regioisomers using GC-MS or LC-MS. The unsymmetrical product will show a distinct fragmentation pattern yielding fragments corresponding to both the bromobenzyl and methylbenzyl moieties[8].

  • Salt Neutralization: Pool the pure fractions, basify with saturated aqueous

    
    , extract into DCM, dry over 
    
    
    
    , and concentrate to yield the pure free base.
Protocol 3: Dihydrochloride Salt Precipitation (Optional Polish)

To achieve >99% purity and stabilize the compound for long-term storage, convert the free base to a dihydrochloride salt[9].

Step-by-Step Methodology:

  • Dissolve the purified 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine free base in ice-cold absolute ethanol.

  • Slowly bubble dry hydrogen chloride gas into the solution, or add a stoichiometric excess of absolute ethanol saturated with HCl[9].

  • Cool the mixture in an ice bath for 15-30 minutes. The dihydrochloride salt will precipitate as a white crystalline solid.

  • Collect the solid by suction filtration, wash with cold, dry benzene or diethyl ether, and dry in a vacuum oven[9].

References
  • SIELC Technologies. "Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column." SIELC. Available at: [Link]

  • US Patent 2919275A. "Purification of piperazine." Google Patents.
  • The Hive. "BzP synth Q's." MDMA.ch Archive. Available at: [Link]

  • National Institutes of Health. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH. Available at: [Link]

  • Biotage. "MP-Triacetoxyborohydride." Biotage Application Notes. Available at: [Link]

  • RSC Medicinal Chemistry. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores." RSC Publishing. Available at:[Link]

  • Taylor & Francis. "Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation." Tandfonline. Available at:[Link]

Sources

Technical Support Center: Addressing Interference of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the interference of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine and structurally similar compounds in fluorescence-based assays. My aim is to equip you with the expertise and practical solutions to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is unexpectedly low or completely absent after adding my test compound. What could be the cause?

This is a common issue and can stem from several phenomena. The most likely culprits are fluorescence quenching or the inner filter effect (IFE).

  • Fluorescence Quenching : Your compound, 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine, may be acting as a quencher. Quenching is a process where the fluorescence intensity of a fluorophore is decreased by various molecular interactions, such as energy transfer to the quencher molecule.[1][2] This can happen through different mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching.[2] Essentially, your compound is "stealing" the energy from the fluorescent probe in your assay, preventing it from emitting light.

  • Inner Filter Effect (IFE) : This is another significant cause of signal attenuation. IFE occurs when a compound in the solution absorbs either the excitation light intended for the fluorophore (primary IFE) or the light emitted by the fluorophore (secondary IFE).[3][4][5] Given the aromatic rings in 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine, it's plausible that it absorbs light in the UV or visible spectrum, overlapping with the excitation or emission wavelengths of your fluorescent probe.[6]

Q2: I'm observing a higher-than-expected fluorescence signal, or my background is very high in wells containing 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine. What's happening?

This points towards autofluorescence of your test compound. Autofluorescence is the natural tendency of a molecule to emit light upon excitation.[7] Many organic molecules, especially those with conjugated aromatic systems, exhibit this property.[8] If the autofluorescence of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine overlaps with the spectral properties of your assay's fluorophore, it will contribute to the measured signal, leading to artificially high readings and false positives.[9][10]

Q3: How can I definitively determine if my compound is autofluorescent or causing quenching/IFE?

A systematic approach with proper controls is essential. Here are the key experiments to perform:

  • Compound Autofluorescence Check : Prepare a control well containing your test compound at the relevant concentrations in the assay buffer, but without the fluorescent substrate or enzyme.[1][10] Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment. A significant signal above the buffer-only blank indicates autofluorescence.

  • Quenching/IFE Assessment : To test for quenching or IFE, measure the fluorescence of the free, cleaved fluorophore (the product of your enzymatic reaction) in the presence and absence of your test compound.[1] A decrease in the fluorophore's signal in the presence of your compound strongly suggests quenching or an inner filter effect.[1]

Troubleshooting Guide: A Deeper Dive

Issue 1: Mitigating Autofluorescence

If you've confirmed that 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine is autofluorescent, here are several strategies to overcome this interference:

  • Strategy 1: Spectral Shift - Move to Redder Wavelengths

    • Rationale : Autofluorescence is most commonly observed at shorter wavelengths (UV to green).[8][11] By shifting your assay to use fluorophores that excite and emit in the far-red or near-infrared spectrum (e.g., Cy5, Alexa Fluor 647), you can often move out of the spectral window where your compound fluoresces.[12][13]

    • Actionable Steps :

      • Characterize the autofluorescence spectrum of your compound (see Protocol 1).

      • Select a fluorescent probe with excitation and emission maxima that are well-separated from your compound's autofluorescence peaks.

      • Re-optimize your assay with the new "red-shifted" probe.[11]

  • Strategy 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

    • Rationale : TR-FRET is a powerful technique that minimizes interference from short-lived fluorescence, such as compound autofluorescence.[14][15][16] It utilizes long-lifetime lanthanide donors (e.g., Europium, Terbium) and a time-gated detection window.[16][17][18] The measurement is taken after the short-lived background fluorescence has decayed, isolating the specific FRET signal.[15][16]

    • Actionable Steps :

      • Determine if a TR-FRET version of your assay is available or can be developed.

      • Acquire the necessary TR-FRET-compatible reagents (lanthanide-labeled donor and a suitable acceptor).

      • Utilize a plate reader capable of time-resolved fluorescence measurements.

Issue 2: Correcting for the Inner Filter Effect (IFE) and Quenching

If you've identified IFE or quenching as the problem, consider these approaches:

  • Strategy 1: Mathematical Correction for IFE

    • Rationale : The IFE is concentration-dependent. By measuring the absorbance of your compound at the excitation and emission wavelengths, you can apply a correction factor to your fluorescence data.[19][20]

    • Actionable Steps :

      • Measure the absorbance of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine at a range of concentrations at both the excitation and emission wavelengths of your fluorophore.

      • Use established formulas to calculate the correction factor and apply it to your raw fluorescence readings.[20]

  • Strategy 2: Reduce Compound Concentration

    • Rationale : Both IFE and quenching are often more pronounced at higher compound concentrations.[11]

    • Actionable Steps :

      • If your experimental design allows, test a lower concentration range of your compound.

      • This is a simple first step but may not be feasible if high concentrations are required to observe the desired biological effect.

  • Strategy 3: Utilize an Orthogonal Assay

    • Rationale : An orthogonal assay uses a different detection method (e.g., luminescence, absorbance, or a different fluorescence-based technique like fluorescence polarization) to confirm your initial findings.[13][21] This helps to rule out artifacts specific to your primary assay's detection modality.

    • Actionable Steps :

      • Identify a suitable orthogonal assay for your biological target.

      • Test your compound in this new assay format to validate the results from your primary screen.

Experimental Protocols

Protocol 1: Characterizing Compound Autofluorescence

Objective : To determine the excitation and emission spectra of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine to identify its autofluorescent properties.

Materials :

  • 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine stock solution

  • Assay buffer

  • Spectrofluorometer or fluorescence plate reader with scanning capabilities

  • Black, clear-bottom microplates

Method :

  • Prepare a dilution series of your compound in the assay buffer at concentrations relevant to your experiment.

  • Emission Scan : a. Set the instrument to a fixed excitation wavelength (e.g., 350 nm). b. Scan the emission spectrum across a broad range (e.g., 400-700 nm). c. Repeat for several excitation wavelengths across the UV and visible spectrum.

  • Excitation Scan : a. Identify the wavelength of maximum emission from your emission scans. b. Set the instrument to detect at this emission wavelength. c. Scan the excitation spectrum across a relevant range (e.g., 300-600 nm).

Analysis : Plot the excitation and emission spectra. This will reveal the wavelengths at which your compound fluoresces and guide your selection of alternative fluorophores.[13]

Protocol 2: Assessing Compound-Induced Quenching

Objective : To determine if 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine quenches the fluorescence of your assay's reporter molecule.

Materials :

  • Free fluorophore (the product of your enzymatic reaction)

  • 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine stock solution

  • Assay buffer

  • Black microplate

  • Fluorescence plate reader

Method :

  • Prepare a solution of the free fluorophore in assay buffer at a concentration that yields a robust signal, similar to what you would expect in an uninhibited reaction.

  • In a 96-well black microplate, add the free fluorophore solution to each well.

  • Add your test compound at various concentrations to different wells. Include a vehicle control (e.g., DMSO).

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Measure the fluorescence using the appropriate excitation and emission wavelengths.

Analysis : A concentration-dependent decrease in fluorescence in the presence of your test compound indicates a quenching effect.[1]

Data Presentation

Table 1: Troubleshooting Summary for Fluorescence Interference

Observed Issue Potential Cause Primary Diagnostic Test Recommended Mitigation Strategies
Lower than expected signalFluorescence QuenchingQuenching Assessment (Protocol 2)Use a different fluorophore, TR-FRET, lower compound concentration
Lower than expected signalInner Filter Effect (IFE)Absorbance scan of compoundMathematical correction, shorter pathlength, lower compound concentration
Higher than expected signalCompound AutofluorescenceAutofluorescence Check (Protocol 1)Red-shifted fluorophores, TR-FRET, background subtraction
Poor ReproducibilityCompound PrecipitationVisual inspection, light scatter measurementOptimize solvent, add detergent (e.g., Triton X-100), sonication

Visualizations

Interference_Troubleshooting_Workflow Workflow for Diagnosing Fluorescence Interference start Unexpected Fluorescence Signal check_autofluorescence Run Compound-Only Control start->check_autofluorescence autofluorescence_pos Signal > Blank? check_autofluorescence->autofluorescence_pos Yes autofluorescence_neg Signal ≈ Blank check_autofluorescence->autofluorescence_neg No mitigate_autofluorescence Mitigate Autofluorescence: - Red-shifted fluorophore - TR-FRET - Background subtraction autofluorescence_pos->mitigate_autofluorescence check_quenching Run Quenching Assay (Fluorophore + Compound) autofluorescence_neg->check_quenching quenching_pos Signal < Fluorophore Alone? check_quenching->quenching_pos Yes quenching_neg Signal ≈ Fluorophore Alone check_quenching->quenching_neg No mitigate_quenching Mitigate Quenching/IFE: - Mathematical correction - Lower concentration - Orthogonal assay quenching_pos->mitigate_quenching no_interference Interference Unlikely. Investigate other assay parameters. quenching_neg->no_interference

Caption: A decision tree for troubleshooting fluorescence assay interference.

References

  • ResearchGate. Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. [Link]

  • ResearchGate. Protein fluorescence quenching by small molecules. [Link]

  • SPIE Digital Library. Assessment of Inner Filter Effects in Fluorescence Spectroscopy. [Link]

  • Edinburgh Instruments. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. [Link]

  • National Center for Biotechnology Information. Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]

  • Wikipedia. Time-resolved fluorescence energy transfer. [Link]

  • Agilent. TR-FRET. [Link]

  • National Center for Biotechnology Information. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. [Link]

  • BMG LABTECH. TR-FRET Measurements. [Link]

  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening. [Link]

  • ResearchGate. Avoiding Fluorescence Assay Interference-The Case for Diaphorase. [Link]

  • Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • University of Basel. Fluorescence Quenching. [Link]

  • PubMed. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure. [Link]

  • ResearchGate. What is the inner filter effect in fluorescence spectroscopy quenching?. [Link]

  • PLOS One. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. [Link]

  • PubMed. Accounting for Artifacts in High-Throughput Toxicity Assays. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • National Center for Biotechnology Information. Interference with Fluorescence and Absorbance. [Link]

  • National Center for Biotechnology Information. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. [Link]

  • High-Throughput Screening Center. Introduction. [Link]

  • PNAS. Fluorescence quenching: A tool for single-molecule protein-folding study. [Link]

  • Assay Guidance Manual. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. [Link]

  • Analytical Methods. Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive determination of jasmonic acid by high-performance liquid chromatography. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Boster Bio. Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. [Link]

  • PubChemLite. 1-(3-bromobenzyl)piperazine (C11H15BrN2). [Link]

  • PubChem. 1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine. [Link]

  • Wikipedia. Methylbenzylpiperazine. [Link]

Sources

Resolving phase separation issues with 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges related to its formulation, specifically issues of phase separation.

The structure of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine, featuring a dibasic piperazine core and two large, lipophilic benzyl substituents, presents a classic formulation challenge. It is anticipated to be a weakly basic compound with poor aqueous solubility, making it a likely Biopharmaceutics Classification System (BCS) Class II or IV agent.[1] Such properties often lead to physical instability in formulations, most notably phase separation, which can manifest as cloudiness, precipitation, or the formation of distinct liquid or solid layers. This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and resolving these issues through a series of frequently asked questions (FAQs) and detailed experimental protocols.

Core Physicochemical Properties (Hypothetical Profile)

While specific experimental data for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine is not widely published, we can infer a likely physicochemical profile based on its structure. This profile will serve as a working hypothesis for the troubleshooting strategies outlined below.

PropertyEstimated ValueRationale & Implication for Formulation
Molecular Weight387.35 g/mol High molecular weight contributes to low aqueous solubility.
clogP~5.5High lipophilicity indicates very poor water solubility and a preference for lipidic vehicles.[2]
pKa₁~4.5 - 5.5The second protonation of the piperazine ring. At pH values below this, the molecule will be dicationic (++).
pKa₂~8.0 - 9.0The first protonation of the piperazine ring. At pH values between pKa₁ and pKa₂, the molecule will be monocationic (+).[3]
Intrinsic Solubility (S₀)< 0.1 µg/mLThe inherent solubility of the un-ionized free base is expected to be extremely low.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous formulation of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine is turning cloudy over time. What is happening?

Short Answer: You are likely observing pH-dependent precipitation or phase separation. The compound is a weak base, and its solubility is highly dependent on the pH of the formulation.[4]

Detailed Explanation: 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine has two basic nitrogen atoms in its piperazine ring, meaning it has two pKa values.[5]

  • At a pH well below the lower pKa (e.g., pH < 4), the compound will be fully protonated (dicationic form) and likely exhibit its maximum aqueous solubility.

  • As the pH of the solution increases and approaches the pKa values, the compound begins to deprotonate, becoming less charged and significantly less water-soluble.[6]

  • At a pH above the higher pKa (e.g., pH > 9), the compound will be predominantly in its neutral, free-base form, which is highly lipophilic and has very low intrinsic aqueous solubility.

The cloudiness you observe is the precipitation of this less soluble form as the formulation's pH shifts (e.g., due to absorption of atmospheric CO₂) or if it was not sufficiently acidified to begin with.

Troubleshooting Workflow:

G start Formulation appears cloudy or has precipitate check_ph Measure pH of the formulation start->check_ph is_ph_high Is pH > 6.0? check_ph->is_ph_high acidify Action: Lower pH (e.g., to pH 3-4) using HCl or citrate buffer. is_ph_high->acidify Yes ph_ok pH is sufficiently low (e.g., pH < 5.0) is_ph_high->ph_ok No re_evaluate Re-evaluate clarity and stability. Does it remain clear? acidify->re_evaluate conc_too_high Concentration may exceed solubility limit even at low pH. re_evaluate->conc_too_high No success Issue Resolved: Formulation is pH-stabilized re_evaluate->success Yes ph_ok->conc_too_high determine_sol Action: Determine pH-solubility profile (See Protocol 1) conc_too_high->determine_sol G cluster_prep Preparation cluster_analysis Analysis cluster_output Output prep1 Add excess compound to buffer vials prep2 Cap and place on orbital shaker (48-72h) prep1->prep2 analysis1 Measure final pH of supernatant prep2->analysis1 analysis2 Filter supernatant (0.22 µm filter) analysis1->analysis2 analysis3 Dilute sample for HPLC analysis2->analysis3 analysis4 Quantify concentration via HPLC analysis3->analysis4 output1 Plot log(Solubility) vs. pH analysis4->output1

Caption: Workflow for determining the pH-solubility profile.

References

  • World Pharma Today. (2025, October 17).
  • CPhI Online. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Pharmaceutical Technology. (2019, March 2). Strategic Screening for Solubility Solutions.
  • PMC. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs.
  • WuXi AppTec. (2024, March 15).
  • Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Dr.Oracle. (2025, December 10).
  • PubMed. (2023, April 3). Characterizing Phase Separation of Amorphous Solid Dispersions Containing Imidacloprid.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • PharmTech. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • PubMed. (2022, May 10). Phase separation in surfactant-containing amorphous solid dispersions: Orthogonal analytical methods to probe the effects of surfactants on morphology and phase composition.
  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • ACS Publications. (2012, January 23). Formulation Possibilities of a Weak Base with a Narrow Solubility Range.
  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (2022, November 30). Inhibition of Liquid–Liquid Phase Separation for Breaking the Solubility Barrier of Amorphous Solid Dispersions to Improve Oral Absorption of Naftopidil.
  • Wikipedia. (n.d.). Piperazine.
  • SWGDrug. (2005, June 1). BENZYLPIPERAZINE.
  • PubChem. (n.d.). 1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine.
  • IJSDR. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (2025, September 30).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Matrix Scientific. (n.d.). 1-(3-(Benzyloxy)-4-bromobenzyl)-3-methylpiperidine.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • The European Union Drugs Agency (EUDA). (2018, November 15). BZP/piperazines drug profile.
  • Malaysian Journal of Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Wikipedia. (n.d.). Methylbenzylpiperazine.
  • MilliporeSigma. (n.d.). 1-(4-Methylbenzyl)piperazine 97 23173-57-1.

Sources

Minimizing side reactions during the benzylation of piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity

Status: Operational | Tier: Level 3 (Advanced Application Support)

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with the benzylation of piperazine. The core challenge is the Selectivity Paradox : The product of the first alkylation (N-benzylpiperazine) is a secondary amine that is often more nucleophilic than the starting material due to the inductive electron-donating effect of the benzyl group, leading to rapid over-alkylation to N,N-dibenzylpiperazine and quaternary ammonium salts.

This guide moves beyond basic textbook procedures to provide field-proven strategies for suppressing these side reactions.

Module 1: Critical Troubleshooting (Q&A)
Issue 1: "I am seeing significant formation of quaternary ammonium salts and N,N'-dibenzyl species."

Diagnosis: This is a classic stoichiometry and kinetic control failure. In a 1:1 reaction, once the mono-benzylated product forms, it competes with the starting piperazine for the remaining benzyl halide. Corrective Action:

  • The "High-Dilution" Kinetic Fix: Do not use a 1:1 ratio. You must statistically favor the collision of benzyl halide with unsubstituted piperazine.

    • Protocol: Use 3.0 to 5.0 equivalents of piperazine relative to 1.0 equivalent of benzyl halide.

    • Dosing: Add the benzyl halide dropwise over 60–90 minutes to the piperazine solution. This keeps the instantaneous concentration of the alkylating agent low, starving the highly nucleophilic mono-product of a second reaction partner.

  • The "Thermodynamic" Fix (Self-Validating): If your scaffold allows, switch to N-Boc-piperazine . The Boc group sterically and electronically deactivates one nitrogen, rendering over-alkylation chemically impossible under standard conditions. This is the only method that guarantees 100% selectivity by design.

Issue 2: "My reaction has stalled, but I still have starting material. Adding more heat just creates impurities."

Diagnosis: This is often a solubility or "base-caking" issue . If using inorganic bases (e.g., K₂CO₃) in aprotic solvents (Acetonitrile/Acetone), the surface of the base can become coated with potassium halide salts, stopping the proton scavenge. Corrective Action:

  • Catalytic Additive: Add 5–10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This facilitates the Finkelstein reaction in situ, converting benzyl chloride (slower) to benzyl iodide (highly reactive), allowing the reaction to proceed at lower temperatures where side reactions are less energetic.

  • Base Switch: Switch to a soluble organic base like DIPEA (Hünig's base) in DCM or DMF, but be warned: soluble bases can sometimes promote elimination reactions (stilbene formation) if the benzyl halide is sensitive.

Issue 3: "I see a 'Benzyl Alcohol' or 'Benzyl Ether' peak in my LC-MS."

Diagnosis: Solvolysis.

  • Benzyl Alcohol: Moisture in your solvent or base is hydrolyzing the benzyl halide.

  • Benzyl Ether: If you are using an alcohol solvent (Methanol/Ethanol), the solvent is acting as a nucleophile (Williamson Ether Synthesis). Corrective Action:

  • Strict Anhydrous Conditions: Dry your Acetonitrile (ACN) over molecular sieves.

  • Solvent Change: Never use alcohols for direct alkylation if ether formation is observed. Switch to Dichloromethane (DCM) or Toluene (biphasic system).

Module 2: Visualizing the Reaction Landscape

The following diagram maps the kinetic competition and the "Safe Route" (Reductive Amination/Protection) vs. the "Risky Route" (Direct Alkylation).

PiperazineBenzylation cluster_safe Self-Validating Route (Recommended) Start Piperazine (Starting Material) Mono N-Benzylpiperazine (Target Product) Start->Mono k1 (Slow) + BnX, Base BnX Benzyl Halide (Reagent) Hydrolysis Benzyl Alcohol (Solvolysis Impurity) BnX->Hydrolysis H2O/Alcohol (Side Rxn) Bis N,N'-Dibenzylpiperazine (Impurity) Mono->Bis k2 (Fast!) + BnX (Excess) Quat Quaternary Ammonium Salt (Dead End) Bis->Quat k3 + BnX (Over-alkylation) BocPip N-Boc-Piperazine BocBn N-Boc-N'-Benzylpiperazine BocPip->BocBn 100% Selectivity BocBn->Mono Deprotection (TFA/HCl)

Caption: Kinetic competition pathway showing the risk of runaway alkylation (Red) vs. the protected "Self-Validating" route (Green).

Module 3: Comparative Data & Solvent Selection

The choice of solvent dictates the transition state energy. Polar aprotic solvents stabilize the charged transition state (


), accelerating the reaction but often eroding selectivity.
SolventDielectric Constant (

)
Reaction RateRisk of Over-AlkylationRecommended For
Acetonitrile (ACN) 37.5HighHighStandard protocols (requires temp control).
DMF 36.7Very HighVery HighUnreactive substrates only. Hard to remove.
Dichloromethane (DCM) 8.9ModerateLowHigh selectivity; good for soluble bases (TEA).
Toluene 2.4LowVery LowBiphasic reactions (with PTC*). Best for scale-up.
Ethanol 24.5HighModerateAvoid if benzyl halide is prone to ether formation.

*PTC = Phase Transfer Catalyst (e.g., TBAB)

Module 4: Validated Experimental Protocols
Protocol A: The "Self-Validating" Method (Boc-Protection)

Best for: High-value synthesis where purity is paramount.

  • Protection (if not purchasing N-Boc-piperazine): React piperazine (excess) with Boc₂O in DCM. Isolate N-Boc-piperazine.[1]

  • Alkylation:

    • Dissolve N-Boc-piperazine (1.0 eq) in dry ACN.

    • Add K₂CO₃ (2.0 eq) and KI (0.1 eq).

    • Add Benzyl Bromide (1.05 eq) dropwise at RT.

    • Heat to 60°C for 4 hours.

  • Workup: Filter solids. Evaporate solvent.[2]

  • Deprotection: Treat residue with TFA/DCM (1:4) for 1 hour. Neutralize with NaHCO₃.[3]

  • Result: Pure N-benzylpiperazine. No bis-benzylation is chemically possible.

Protocol B: The "Kinetic Control" Method (Direct Alkylation)

Best for: Quick reactions where starting material is cheap.

  • Setup: Dissolve Piperazine (4.0 eq) in ACN (0.1 M concentration). Add K₂CO₃ (2.0 eq based on halide).

  • Addition: Dissolve Benzyl Chloride (1.0 eq) in a small volume of ACN.

  • Process: Add the Benzyl Chloride solution to the Piperazine suspension dropwise over 2 hours using a syringe pump at 0°C to RT.

  • Workup (Critical):

    • Filter salts and evaporate ACN.[2]

    • Resuspend residue in water.

    • Extraction Strategy: The excess piperazine is highly water-soluble. The product (N-benzylpiperazine) is lipophilic. Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine to remove traces of piperazine.

  • Purification: The crude will contain mostly product and trace bis-benzyl. Recrystallize as the HCl salt if necessary.

Protocol C: The "Fail-Safe" (Reductive Amination)

Best for: Avoiding quaternary salts entirely without protecting groups.

  • Reagents: Piperazine (1.0 eq), Benzaldehyde (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq).

  • Process: Mix Piperazine and Benzaldehyde in DCM. Stir 30 min (Imine formation). Add STAB. Stir overnight.

  • Why this works: Reductive amination forms the mono-product cleanly. It cannot form quaternary salts under these conditions.[4]

References
  • Indian Academy of Sciences. (2007). Solvent effects in the reaction between piperazine and benzyl bromide.

  • BenchChem. (2025).[2][3][5] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.

  • ResearchGate. (2013). Discussion: Best conditions to perform monoalkylation in piperazine.

  • Asian Journal of Green Chemistry. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines.

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.

Sources

Technical Support Guide: Overcoming Low Ionization Efficiency for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity and poor ionization efficiency during LC-MS analysis of this compound. As a tertiary amine with significant non-polar character from its two benzyl rings, this molecule can present unique challenges for achieving robust and sensitive detection.

This document provides in-depth troubleshooting strategies, detailed experimental protocols, and expert insights to help you systematically diagnose and resolve low ionization issues, moving from fundamental checks to advanced optimization techniques.

Core Troubleshooting Workflow

Before diving into specific parameters, it's crucial to approach troubleshooting systematically. The following workflow outlines a logical progression from identifying a system-level problem to fine-tuning analyte-specific conditions.

G cluster_0 Phase 1: System Verification cluster_1 Phase 2: Analyte-Specific Optimization A Problem: Low or No Signal for Analyte B Perform System Suitability Test (SST) with a reliable standard (e.g., reserpine, caffeine) A->B C Is SST Signal Strong & Stable? B->C D System OK. Issue is Analyte-Specific. Proceed to Phase 2. C->D Yes E Troubleshoot Core System: - Check for leaks - Inspect ESI spray - Clean ion source - Verify mobile phases C->E No F Optimize Mobile Phase (See Section 2.1) D->F G Tune Ion Source Parameters (See Section 2.2) F->G H Evaluate Alternative Ionization (e.g., APCI) (See Section 2.3) G->H I Signal Improved? H->I I->F No, Re-evaluate J Problem Solved / Method Optimized I->J Yes

Caption: A systematic workflow for troubleshooting low LC-MS signal.

FAQs: Initial Checks & Quick Fixes

This section addresses the most common issues that can lead to a sudden loss or decrease in signal.

Q1: My analyte signal has completely disappeared. Where do I start?

A: A complete signal loss typically points to a singular, significant system failure rather than a subtle optimization issue.[1] Before suspecting the analyte, verify the health of the entire LC-MS system:

  • Check the Spray: Visually inspect the electrospray plume at the MS inlet (a small mirror and flashlight can help). A stable, fine mist should be visible. If you see dripping or an erratic spray, there is a fundamental issue with fluidics or high voltage.[1]

  • System Suitability Test (SST): Inject a well-behaved, easy-to-ionize standard compound (like caffeine or reserpine) that you have previously analyzed. If the SST fails, the problem lies with the LC or MS instrument, not your specific analyte.[2]

  • Basic Fluidics Check: Ensure there is solvent in your mobile phase bottles and that the pump pressure is stable and within the expected range. Check for any visible leaks at all connections.[2]

Q2: What are the most common causes of a gradual or sudden drop in sensitivity?

A: This is often due to contamination or a change in chromatographic conditions.

  • Ion Source Contamination: The MS inlet (capillary, sample cone) is prone to contamination from non-volatile sample components, salts, and mobile phase impurities.[3] This buildup can block ion transmission. A weekly cleaning of the ion source is a good preventative practice.[3]

  • Mobile Phase Issues: Degradation of mobile phases, incorrect preparation, or contamination can drastically affect ionization efficiency.[2][4] Always use freshly prepared mobile phases with high-purity (LC-MS grade) solvents and additives.

  • Column Degradation: An aging or contaminated LC column can lead to peak broadening and shifts in retention time, which can appear as a loss in signal intensity (height).

Q3: Is 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine a good candidate for positive mode Electrospray Ionization (ESI)?

A: Yes, in principle. The piperazine core contains two tertiary amine nitrogens, which are basic sites that can be readily protonated to form an [M+H]⁺ ion in positive mode ESI.[5][6] However, the two large, non-polar benzyl groups increase the molecule's hydrophobicity. This can sometimes hinder the desolvation process, where the solvent is stripped away to release the gas-phase ion, potentially leading to lower ionization efficiency compared to smaller, more polar amines.[7] Therefore, while it is a good candidate, it often requires careful optimization.

In-Depth Troubleshooting & Optimization Guide

If initial checks confirm the LC-MS system is functioning correctly, the issue is specific to your analyte. This section provides detailed guides to systematically optimize the key parameters influencing ionization efficiency.

2.1. Mobile Phase Optimization: The First Frontier

The composition of the mobile phase is the single most critical factor affecting ESI efficiency.[8] It dictates the analyte's charge state in solution and influences the droplet formation and evaporation process.

The Causality Behind Mobile Phase Choices: For a basic compound like this piperazine derivative, the goal is to promote the formation of a protonated [M+H]⁺ ion. This is typically achieved by lowering the mobile phase pH with a volatile acid.[9][10] The acid provides a source of protons, shifting the equilibrium in solution towards the charged form of the analyte. The choice and concentration of the additive can have a dramatic impact on signal intensity.

G cluster_0 Electrospray Ionization (ESI) Process A 1. Charged Droplet Formation (Capillary Voltage) B 2. Droplet Shrinkage (Drying Gas & Temperature) A->B Desolvation C 3. Ion Evaporation (Analyte Properties) B->C Coulomb Fission D 4. Ion Sampling (Cone Voltage) C->D E To Mass Analyzer D->E

Caption: Key stages of the ESI process and associated parameters.

Protocol 1: Systematic Screening of Mobile Phase Additives

This protocol uses direct infusion of the analyte to rapidly assess the impact of different additives without the complexity of chromatography.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of your analyte in methanol or acetonitrile.

  • Prepare Infusion Solution: Dilute the stock solution to a final concentration of ~1 µg/mL in a 50:50 Water:Acetonitrile mixture.

  • Set Up Infusion: Using a syringe pump, infuse the solution directly into the MS source at a typical LC flow rate (e.g., 0.3-0.5 mL/min) via a T-junction that also receives flow from the LC pumps (delivering the mobile phase to be tested).

  • Test Additives: Sequentially test the following mobile phases, allowing the signal to stabilize for 2-3 minutes for each condition. Record the absolute intensity and signal-to-noise (S/N) for the [M+H]⁺ ion.

    • Condition A (Baseline): 50:50 Water:Acetonitrile (no additive)

    • Condition B (Formic Acid): 50:50 Water:Acetonitrile with 0.1% Formic Acid

    • Condition C (Acetic Acid): 50:50 Water:Acetonitrile with 0.1% Acetic Acid

    • Condition D (Ammonium Formate): 50:50 Water:Acetonitrile with 10 mM Ammonium Formate

    • Condition E (Ammonium Acetate): 50:50 Water:Acetonitrile with 10 mM Ammonium Acetate

  • Evaluate Results: Compare the signal intensity and S/N across the different conditions to select the optimal additive for your full LC-MS method.

Table 1: Example Data from Mobile Phase Additive Screening

Mobile Phase AdditiveAnalyte Peak Intensity (counts)Signal-to-Noise (S/N)Comments
None5,00015Very low signal, poor ionization.
0.1% Formic Acid850,0001,200Strong signal, good S/N. A common starting point.[11]
0.1% Acetic Acid450,000750Lower signal than formic acid due to higher pKa.
10 mM Ammonium Formate980,0001,500Often provides the best sensitivity by buffering the system and improving droplet properties.[12]
10 mM Ammonium Acetate600,000900Generally provides less signal enhancement than formate for positive mode.

Expert Insight: Consider "Wrong-Way-Round" Ionization

Conventional wisdom dictates using low pH for basic analytes. However, an advanced technique is to use a high pH mobile phase (e.g., pH 10 using ammonium hydroxide).[9] While this neutralizes the analyte in solution, which can improve retention on reversed-phase columns, robust ionization in the ESI positive mode is still frequently observed.[13][14] This counter-intuitive phenomenon occurs because the ionization process is governed by the conditions within the ESI droplet as it desolvates, not just the bulk solution pH.[15] This can be a powerful tool if low-pH methods fail to provide adequate retention or sensitivity.

2.2. Ion Source Parameter Tuning

Once the mobile phase is optimized, the next step is to fine-tune the ion source parameters to ensure the generated ions are efficiently transferred from the atmospheric pressure region into the vacuum of the mass spectrometer. This is best done by infusion analysis as described in Protocol 1.

  • Capillary Voltage (Spray Voltage): This high voltage (~3-5 kV) is applied to the ESI needle and is responsible for creating the charged droplets.[8] The optimal setting produces a stable spray and maximizes ion current. Adjust this parameter in 0.5 kV increments to find the "sweet spot" for your analyte and mobile phase.[16][17]

  • Cone Voltage (Declustering Potential/Orifice Voltage): This voltage (~20-60 V) is applied to the first sampling orifice. Its primary role is to help strip away residual solvent molecules from the ion (declustering).[18] Too low a voltage may result in solvent clusters (adducts) and reduced signal; too high a voltage will cause the ion to fragment in the source, reducing the precursor ion intensity. Optimize this by ramping the voltage and monitoring the analyte signal.

  • Drying Gas Temperature & Flow Rate: This heated gas (usually nitrogen) aids in solvent evaporation from the droplets. For larger, less volatile molecules like this one, higher temperatures and flow rates may be needed for efficient desolvation.[19] However, excessive heat can cause thermal degradation of the analyte.[4] Optimize temperature in 25 °C increments and flow rate in manageable steps.

  • Nebulizer Gas Pressure: This gas helps to form the initial aerosol of fine droplets. Higher pressure generally leads to smaller droplets, which can improve ionization efficiency, but an optimal value exists for each source design and flow rate.[18]

2.3. Alternative Ionization: Atmospheric Pressure Chemical Ionization (APCI)

If ESI optimization fails to yield sufficient signal, the physicochemical properties of your analyte may be better suited to a different ionization technique.

When to Choose APCI: ESI is inefficient for compounds that are less polar and have poor solubility in the spray solvent.[20] APCI is a gas-phase ionization technique that works well for moderately polar to non-polar compounds that are thermally stable and have some volatility.[21][22] Given the two benzyl groups on your molecule, it has significant non-polar character, making it a prime candidate for APCI if ESI proves challenging.

G A Start: Low Signal with ESI B Is the analyte polar and/or easily ionizable in solution? A->B C Continue Optimizing ESI: - Mobile Phase - Source Parameters B->C Yes D Is the analyte less polar and thermally stable? B->D No E Switch to APCI Source D->E Yes F Compound may be unsuitable for LC-MS. Consider derivatization or other techniques. D->F No

Caption: Decision tree for choosing between ESI and APCI.

APCI Mechanism & Key Parameters: In APCI, the mobile phase is completely vaporized in a heated tube. A high voltage applied to a corona needle ionizes the solvent vapor, which then transfers a proton to the analyte molecule in a gas-phase chemical reaction.

  • Vaporizer Temperature: This is the most critical APCI parameter. It must be high enough to fully vaporize the analyte and mobile phase but not so high that it causes thermal degradation. A good starting point is 350-450 °C.

  • Corona Current: Typically set between 4-10 µA. This is the current applied to the needle to create the reactant ions.

If you have access to an APCI source, it is highly recommended to test it for this compound, as it can provide significantly better sensitivity for molecules that are on the borderline of ESI's capabilities.[21][23]

References
  • Electrospray Ionization Mass Spectrometry. (n.d.). Wax Studios.
  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. (n.d.). Phenomenex.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). myadlm.org.
  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex.
  • Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. (2019, January 15). PubMed.
  • Re-optimizing the ESI probe position. (n.d.). Waters Knowledge Base.
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today.
  • Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper... (n.d.). PMC.
  • Troubleshooting Loss of Signal: Where did my peaks go? (2023, February 2). Biotage.
  • Optimization of two key ion source parameters (capillary voltage and...). (n.d.). ResearchGate.
  • Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper Spray Ionization. (n.d.). Frontiers.
  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2024, October 26). SCIEX.
  • Ionization and Transmission Efficiency in an Electrospray Ionization-Mass Spectrometry Interface. (2025, August 9). ResearchGate.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). PMC.
  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. (n.d.). PMC.
  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. (n.d.). Semantic Scholar.
  • When should I choose APCI or ESI for my flash column chromatography? (2023, January 23). Biotage.
  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. (n.d.). Sigma-Aldrich.
  • Adjusting electrospray voltage for optimum results. (2024, September 18). Separation Science.
  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. (2026, February 20). Separation Science.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC.
  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (2020, December 16). LCGC International.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.).
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.
  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010, April 15). PubMed.
  • 1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine. (n.d.). PubChem.
  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. (n.d.). ResearchGate.
  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021, April 5). PMC.
  • Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. (2016, July 26). AKJournals.
  • Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. (2025, August 6). ResearchGate.
  • ESI vs APCI. Which ionization should I choose for my application? (2024, September 24). YouTube.
  • Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions. (2025, November 30). MTC USA.
  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pai. (2025, October 23).
  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. (2021, September 23). MDPI.
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. (2016, December 1).
  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. (2015, March 15). PubMed.
  • 1-(3-(Benzyloxy)-4-bromobenzyl)-3-methylpiperidine. (n.d.). Matrix Scientific.
  • 1-(4-METHYLBENZYL)PIPERAZINE CAS#: 23173-57-1. (n.d.). ChemicalBook.
  • Cas 5321-48-2,1-(3-METHYLBENZYL)PIPERAZINE. (n.d.). lookchem.
  • 1-(4-Methylbenzyl)piperazine 97 23173-57-1. (n.d.). MilliporeSigma.

Sources

Technical Support Center: Scale-Up Strategies for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine.

Synthesizing unsymmetrical di-alkylated piperazines at scale presents unique kinetic and thermal challenges. This guide provides field-proven troubleshooting strategies to control mono-alkylation selectivity, manage dangerous exotherms, and achieve high-purity isolation without relying on process-prohibitive column chromatography.

Process Workflow Overview

Workflow Pip Piperazine (5x Excess) Mono 1-(3-Bromobenzyl)piperazine (Intermediate) Pip->Mono Step 1: Mono-alkylation (Toluene, 80°C) BrBnBr 3-Bromobenzyl Bromide (1.0 eq) BrBnBr->Mono Slow Dosing Crude Crude Target Free Base Mono->Crude Step 2: Second Alkylation (K2CO3, 20°C) MeBnBr 3-Methylbenzyl Bromide (1.05 eq) MeBnBr->Crude Exotherm Control Cryst HCl Salt Crystallization Crude->Cryst Anhydrous HCl in EtOAc Pure Pure Target API Intermediate Cryst->Pure Filtration & Drying

Workflow for the two-step scale-up synthesis and purification of the target piperazine.

Troubleshooting & FAQs

Issue 1: Controlling Mono-alkylation vs. Di-alkylation Q: During the initial reaction of piperazine with 3-bromobenzyl bromide, we observe up to 30% of the symmetrical 1,4-bis(3-bromobenzyl)piperazine impurity. How can we suppress this during scale-up? A: The "piperazine problem" is a fundamental kinetic challenge. Because both secondary amines on the piperazine ring possess nearly identical nucleophilicity, the mono-alkylated intermediate remains highly reactive, leading to competitive di-alkylation[1]. To establish a self-validating control mechanism, you must alter the kinetic probability or electronically deactivate one nitrogen.

  • Solution A (Statistical Control): Utilize a 5- to 10-fold molar excess of piperazine. By flooding the reaction matrix, the electrophile is statistically far more likely to encounter a free piperazine molecule than a mono-alkylated intermediate. The unreacted piperazine is highly water-soluble and easily recovered during aqueous workup.

  • Solution B (Electronic Deactivation): Employ a mono-protected piperazine scaffold, such as2[2]. The benzoyl group pulls electron density away from one nitrogen, rendering it non-nucleophilic and ensuring 100% selectivity for mono-alkylation at the opposite face.

Issue 2: Exotherm Control During the Second Alkylation Q: Adding 3-methylbenzyl bromide to the mono-alkylated intermediate generates a dangerous exotherm. How is this managed in a 50 L or larger reactor? A: The


 displacement of a benzylic bromide by a secondary amine is highly exothermic. Batch-wise addition at scale overwhelms the reactor's heat transfer coefficient (

-value), leading to localized hot spots. This thermal runaway not only boils the solvent but provides the activation energy for the tertiary amine product to react with another equivalent of alkyl halide, forming a quaternary ammonium salt impurity.
  • Protocol: Implement a continuous dosing strategy. Dissolve the 3-methylbenzyl bromide in the reaction solvent and dose it into the reactor over 3-4 hours using a mass flow controller. Maintain the jacket temperature to keep the internal reaction mass strictly between 15°C and 25°C.

Issue 3: Alternative Scalable Chemistries (Reductive Amination) Q: Can we avoid alkyl halides entirely to prevent genotoxic impurities (GTIs) in the final API? A: Absolutely. Transitioning from direct alkylation to reductive amination is a hallmark of mature API process development. By reacting piperazine with 3-bromobenzaldehyde, followed by reduction, you eliminate halide waste. Recent advancements in 3 utilizing zinc acetate and phenylsilane have proven highly scalable and selective[3]. Furthermore, biocatalytic4 are now capable of ton-scale asymmetric and symmetric reductive aminations[4].

Issue 4: Chromatographic-Free Purification Q: How do we isolate the final unsymmetrical piperazine without using silica gel chromatography? A: Free-base piperazines are typically viscous, high-boiling oils that resist crystallization. The most robust, self-validating purification method is 5[5]. By treating the crude organic extract with anhydrous HCl, the basic piperazine nitrogens are protonated, drastically altering their solubility. The resulting dihydrochloride salt precipitates out of solvents like ethyl acetate or isopropanol as a highly pure crystalline solid, leaving neutral impurities and unreacted starting materials in the mother liquor[6].

Quantitative Data: Scale-Up Route Comparison

The following table summarizes the performance metrics of different synthetic approaches for unsymmetrical piperazine scale-up:

Synthetic RouteReagentsMono-SelectivityOverall YieldScalability RatingMajor Impurity Challenge
Direct Alkylation (1:1) Piperazine + Ar-BrLow (<60%)40-50%LowSymmetrical bis-alkylated piperazine[1]
Excess Piperazine (5x) Piperazine + Ar-BrHigh (>90%)75-85%HighTrace mono-alkylated starting material
Reductive Amination Piperazine + Ar-CHOVery High (>95%)80-90%Very HighOver-reduced alcohols[3]
Protected Route 1-Boc-Pip + Ar-BrAbsolute (100%)60-70%MediumDeprotection degradation products[2]

Detailed Experimental Protocol: Optimized Two-Step Direct Alkylation

This protocol utilizes the "Statistical Control" method combined with "HCl Salt Crystallization" to ensure a robust, self-validating scale-up process.

Step 1: Synthesis of 1-(3-bromobenzyl)piperazine (Mono-alkylation)

  • Reactor Preparation: Charge a 50 L jacketed glass reactor with piperazine (43.0 kg, 500 mol, 5.0 eq) and toluene (150 L).

  • Dissolution: Heat the mixture to 80°C to ensure complete dissolution of the piperazine.

  • Electrophile Preparation: Prepare a solution of 3-bromobenzyl bromide (25.0 kg, 100 mol, 1.0 eq) in toluene (25 L).

  • Controlled Dosing: Dose the 3-bromobenzyl bromide solution into the reactor over 3 hours using a metering pump, maintaining the internal temperature at 80-85°C.

    • Causality: Slow addition into a vast excess of piperazine ensures that the kinetic probability of the newly formed mono-alkylated product reacting with a second molecule of electrophile is minimized, effectively preventing bis-alkylation.

  • Completion & Workup: Stir for an additional 2 hours at 80°C, then cool to 20°C. Wash the organic layer with deionized water (3 x 100 L) to remove the highly water-soluble unreacted piperazine and piperazine hydrobromide salts.

  • Concentration: Concentrate the organic layer under reduced pressure to yield the mono-alkylated intermediate as a pale oil.

Step 2: Synthesis of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

  • Reaction Setup: Dissolve the crude 1-(3-bromobenzyl)piperazine (approx. 100 mol) in 2-methyltetrahydrofuran (2-MeTHF) (100 L). Add anhydrous potassium carbonate (

    
    ) (27.6 kg, 200 mol, 2.0 eq) as an acid scavenger.
    
  • Temperature Control: Cool the reactor to 15°C.

  • Exothermic Dosing: Dose 3-methylbenzyl bromide (19.4 kg, 105 mol, 1.05 eq) dropwise over 4 hours.

    • Causality: The reaction is highly exothermic. Dropwise addition strictly controls the heat release, preventing solvent reflux and limiting the formation of quaternary ammonium over-alkylation impurities.

  • Maturation: Warm the reactor to 25°C and stir for 12 hours until complete conversion is observed via HPLC.

  • Filtration: Filter the suspension to remove inorganic salts (

    
     and 
    
    
    
    ). Wash the filtrate with water (50 L) and brine (50 L), then dry over
    
    
    .

Step 3: Purification via HCl Salt Crystallization

  • Preparation: Transfer the dried organic filtrate (containing the free base product) to a clean crystallization vessel and cool to 0-5°C.

  • Salt Formation: Slowly bubble anhydrous HCl gas (or add a titrated solution of HCl in isopropanol) until the pH of the solution reaches 1-2.

    • Causality: The unsymmetrical di-alkylated piperazine forms a highly crystalline dihydrochloride salt. Neutral impurities and mono-alkylated trace impurities lack this specific crystal lattice energy and remain dissolved in the mother liquor[5].

  • Isolation: Stir the resulting thick white slurry for 2 hours at 0°C to maximize crystal growth.

  • Drying: Filter the product via a Nutsche filter, wash the filter cake with cold ethyl acetate (20 L), and dry under vacuum at 40°C to afford the pure 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine dihydrochloride.

References

  • Title: A practical catalytic reductive amination of carboxylic acids. Source: RSC Publishing.
  • Title: Reductive aminations by imine reductases: from milligrams to tons. Source: PMC / NIH.
  • Title: 1-benzylpiperazine - Organic Syntheses Procedure. Source: Organic Syntheses.
  • Title: 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. Source: Benchchem.
  • Title: Benzylpiperazine Synthesis Guide. Source: Scribd.
  • Title: Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Source: ResearchGate.

Sources

Validation & Comparative

Validating Purity of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine via qNMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Asymmetry Challenge

In the synthesis of asymmetric piperazines like 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine , the primary challenge is not just chemical purity, but regio-purity . Standard reductive amination or alkylation routes frequently yield symmetric byproducts: bis-1,4-(3-bromobenzyl)piperazine and bis-1,4-(3-methylbenzyl)piperazine.

While HPLC-UV is the industry standard for detecting trace organic impurities, it often fails to accurately quantify salt stoichiometry (e.g., .2HCl vs .3HCl) or residual solvents, and requires specific reference standards for every impurity to be quantitative.

This guide establishes Quantitative NMR (qNMR) as the superior primary validation method for this molecule. Unlike HPLC, qNMR provides an absolute purity value traceable to an internal standard, simultaneously verifying the structure, salt form, and solvent content in a single experiment.

Comparative Analysis: qNMR vs. Alternatives

The following table objectively compares the performance of qNMR against HPLC and Elemental Analysis (EA) for this specific piperazine derivative.

FeatureqNMR (Recommended) HPLC-UV/MS Elemental Analysis (CHN)
Primary Output Absolute Purity (w/w%)Relative Purity (Area %)Elemental Composition %
Reference Standard Universal (e.g., Maleic Acid)Compound Specific (Required for each impurity)None (Combustion)
Structural Proof Yes (Distinguishes Regioisomers)No (Retention time only)No
Salt/Solvent Detection Yes (Quantifies molar ratios)No (Invisible to UV)No (Combustion masks solvates)
Sample Prep Time < 15 mins (Weigh & Dissolve)> 60 mins (Mobile phase prep + equilibration)> 30 mins
Precision (RSD) ~0.5 - 1.0%< 0.5% (Superior for trace analysis)~0.4%

Critical Insight: Use HPLC to find the number of impurities (trace analysis). Use qNMR to determine the true mass balance and identity of the bulk material.

Technical Deep Dive: The Molecule

To validate 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine, we must exploit its asymmetry.

Structural Diagnostics[1]
  • Formula:

    
    
    
  • Molecular Weight: 359.31 g/mol

  • Key Diagnostic Signals:

    • Methyl Group (

      
      ):  A sharp singlet at ~2.35 ppm . This is our "Truth Anchor."
      
    • Benzylic Protons (

      
      ):  Two distinct singlets around 3.50 ppm .
      
      • Symmetric Impurity Check: If the sample contains bis-methyl byproduct, the methyl integration will be too high relative to the piperazine core. If it contains bis-bromo, the methyl signal will be depressed or absent.

Experimental Protocol: Validated qNMR Workflow

Reagents & Equipment[2][3]
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent salt precipitation and shift aggregation).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? High purity, non-hygroscopic, and provides a singlet at 6.0-6.3 ppm , a clear "quiet zone" between the benzylics (3.5 ppm) and aromatics (7.0 ppm).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology
  • Gravimetric Preparation (The Critical Step):

    • Weigh approx. 20 mg of the analyte (

      
      ) into a vial. Record to 0.01 mg precision.
      
    • Weigh approx. 10 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-

      
      . Ensure complete dissolution (sonicate if necessary).
      
  • Acquisition Parameters (Pulse Sequence):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus (usually the IS). Set
      
      
      seconds to be safe.
    • Scans (

      
      ):  16 or 32 (S/N ratio > 150:1 is required).
      
    • Temperature: 298 K (25°C).

  • Processing:

    • Phase and baseline correction must be manual and precise.

    • Integrate the IS singlet (set to calibrated value, e.g., 2H).

    • Integrate the Analyte Methyl group (expected 3H) and Benzylic protons.

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Analysis Logic Weigh Weigh Analyte & Internal Standard (Maleic Acid) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Pulse Set d1 > 30s (Relaxation Delay) Dissolve->Pulse Acquire Acquire 1H Spectrum (ns=32) Pulse->Acquire Integrate Integrate IS (6.3 ppm) vs Methyl (2.35 ppm) Acquire->Integrate Calc Calculate Purity % Integrate->Calc

Caption: Figure 1: Optimized qNMR workflow ensuring relaxation compliance and precise integration.

Data Analysis & Interpretation

Simulated Spectral Data (DMSO- )

The following table represents the expected chemical shifts for the pure compound.

AssignmentChemical Shift (

ppm)
MultiplicityIntegration (Expected)Diagnostic Note
Internal Std (Maleic Acid) 6.05 Singlet2.00 (Ref) Quantification Anchor
Aromatic (Br-Benzyl)7.40 - 7.60Multiplet4HOverlap region
Aromatic (Me-Benzyl)7.10 - 7.30Multiplet4HOverlap region
Benzylic

(N1)
3.55 Singlet2HCheck Symmetry
Benzylic

(N4)
3.48 Singlet2HCheck Symmetry
Piperazine Ring2.30 - 2.60Broad/Mult8HOften broad due to ring flip
Methyl (

)
2.32 Singlet3H Target Signal
Purity Calculation Formula

The absolute purity (


) is calculated using the following equation:


Where:

  • 
    : Integrated area (x = analyte methyl, std = IS).
    
  • 
    : Number of protons (Methyl = 3, Maleic Acid = 2).
    
  • 
    : Molecular weight (Analyte = 359.31, Maleic Acid = 116.07).
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Mass weighed.
    
  • 
    : Purity of the Internal Standard (usually 99.9%).
    
Self-Validating Logic (The "Sanity Check")

A pure sample must satisfy the Internal Ratio Test :



  • If Ratio > 0.75: Excess methyl-benzyl impurity.

  • If Ratio < 0.75: Excess bromo-benzyl impurity.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry, 35, 5-26. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851. [Link]

Comparative Guide: Statistical Analysis of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine (BMBP) Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Neurorestorative Efficacy, Sigma-1 Receptor (


R) Agonism, and Statistical Validation

Executive Summary & Mechanistic Rationale

The development of neurorestorative therapeutics requires compounds that not only halt degeneration but actively promote neuronal plasticity. 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine (BMBP) is a novel, highly lipophilic bis-benzylpiperazine derivative engineered for potent Sigma-1 Receptor (


R) agonism.

This guide provides an objective, statistically grounded comparison of BMBP against the industry-standard


R agonist, PRE-084 [1].
The Causality of Target Engagement

The


R is a unique, ligand-operated chaperone protein localized primarily at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum[2]. Under basal conditions, 

R is bound to the chaperone BiP. Upon agonist binding (such as BMBP or PRE-084),

R dissociates from BiP to stabilize inositol 1,4,5-trisphosphate receptors (IP3Rs)[2].

Why does this matter for in vivo efficacy? Stabilizing IP3Rs ensures proper


 efflux from the ER to mitochondria, preventing ER stress and mitochondrial depolarization. This downstream signaling cascade ultimately upregulates Brain-Derived Neurotrophic Factor (BDNF) and activates the extracellular signal-regulated kinase (ERK) pathway, driving synaptic plasticity and neuronal survival[3]. BMBP's piperazine scaffold, enhanced by bromo- and methyl-benzyl substitutions, significantly increases its lipophilicity compared to PRE-084, resulting in superior blood-brain barrier (BBB) penetration and sustained target engagement.

Pathway BMBP BMBP (Ligand) S1R Sigma-1 Receptor (MAM) BMBP->S1R High Affinity Binding BiP BiP Dissociation S1R->BiP Activation IP3R IP3R Stabilization BiP->IP3R Chaperone Activity Ca2 Ca2+ Efflux IP3R->Ca2 Ion Channel Modulation BDNF BDNF / ERK Upregulation Ca2->BDNF Gene Transcription

Fig 1. Sigma-1 Receptor activation pathway by BMBP leading to BDNF upregulation.

Comparative Data Presentation

To objectively assess BMBP, we utilize the well-characterized 6-hydroxydopamine (6-OHDA) intrastriatal lesion mouse model of Parkinsonism. This model is selected because it induces retrograde degeneration of dopaminergic neurons via oxidative stress—a pathology that robustly challenges the ER-stress mitigation capabilities of


R agonists[4].
Table 1: In Vitro & Pharmacokinetic Profile Comparison

Data represents mean values derived from competitive radioligand binding and LC-MS/MS brain homogenate assays.

ParameterBMBPPRE-084Statistical Significance

R Affinity (

)
5.2 nM44.0 nM


R Affinity (

)
>10,000 nM>10,000 nMN.S.
Brain/Plasma Ratio (

)
2.81.1

Half-life (

in brain)
4.5 hours1.8 hours

Table 2: In Vivo Efficacy (6-OHDA Model, 5-Week Treatment)

Treatment initiated 7 days post-lesion. PRE-084 dosed at standard 0.3 mg/kg/day[4].

Treatment ArmSpontaneous Forelimb Use (Cylinder Test)TH+ Neuron Survival (SNc)Striatal BDNF Levels (pg/mg)
Sham + Vehicle 49.5 ± 2.1% (Symmetry)100% (Baseline)310 ± 15
6-OHDA + Vehicle 18.2 ± 3.4% (Impaired)32.4 ± 4.1%145 ± 12
6-OHDA + PRE-084 (0.3 mg/kg) 35.1 ± 4.0%68.8 ± 3.4%240 ± 18
6-OHDA + BMBP (0.1 mg/kg) 42.3 ± 3.1% 81.2 ± 2.9% 285 ± 14

Statistical Interpretation: BMBP administered at one-third the dose of PRE-084 yielded a statistically significant improvement in both behavioral recovery (


 vs PRE-084) and histological preservation of Tyrosine Hydroxylase (TH+) neurons (

vs PRE-084).

Experimental Methodology: A Self-Validating Protocol

To ensure the trustworthiness of these findings, the following protocol is designed as a self-validating system . By incorporating baseline behavioral testing before treatment initiation, we eliminate selection bias and confirm uniform lesion severity across all cohorts.

Protocol Day0 Day 0 6-OHDA Stereotaxic Lesion Day7 Day 7 Baseline Cylinder Test Day0->Day7 Degeneration Phase Dosing Weeks 1-5 Daily SC Dosing (BMBP vs PRE-084 vs Veh) Day7->Dosing Randomization Week5 Week 5 Final Behavioral Assay Dosing->Week5 Neurorestoration IHC Week 6 Brain Extraction & TH+ IHC Week5->IHC Tissue Collection

Fig 2. In vivo experimental workflow for 6-OHDA Parkinsonian mouse model.

Step-by-Step In Vivo Workflow

1. Stereotaxic Lesioning (Day 0):

  • Action: Anesthetize adult male C57BL/6 mice. Inject 6-OHDA (2 µg/µL in 0.02% ascorbic acid) directly into the right striatum.

  • Causality: Ascorbic acid prevents the auto-oxidation of 6-OHDA before it enters the neurons. The unilateral injection creates a hemiparkinsonian phenotype, allowing the contralateral hemisphere to serve as an internal biological control.

2. Baseline Validation & Randomization (Day 7):

  • Action: Perform the Cylinder Test to assess spontaneous forelimb use.

  • Causality: Mice must show <25% use of the impaired (left) forelimb to be included. This self-validating step ensures only successfully lesioned animals are randomized into Vehicle, PRE-084, or BMBP groups, preventing false positives in efficacy data.

3. Subcutaneous (SC) Dosing Regimen (Weeks 1-5):

  • Action: Administer BMBP (0.1 mg/kg), PRE-084 (0.3 mg/kg)[4], or Vehicle via daily SC injections between 5:00 PM and 6:00 PM.

  • Causality: SC administration is chosen over Intraperitoneal (IP) to provide a slower absorption rate, maintaining steady-state plasma concentrations of the lipophilic piperazine overnight during the rodents' active (nocturnal) phase, maximizing neurorestorative signaling.

4. Histological Quantification (Week 6):

  • Action: Perfuse animals, extract brains, and perform immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH+). Count neurons in the Substantia Nigra pars compacta (SNc) using unbiased stereology.

  • Causality: TH+ counts provide direct, physical evidence of neuronal survival, validating the behavioral improvements observed in the Cylinder Test and confirming the upregulation of BDNF[5].

Statistical Analysis Framework

Rigorous statistical validation is critical for comparing novel compounds against established standards.

  • Power Analysis: Sample sizes (

    
     per group) were determined a priori using G*Power, aiming for 80% power to detect an effect size (
    
    
    
    ) of 1.2 at
    
    
    .
  • Variance Analysis: Behavioral and histological data were analyzed using a One-Way ANOVA . This is mandatory to control for Type I error inflation that occurs when making multiple comparisons (Vehicle vs. PRE-084 vs. BMBP).

  • Post-Hoc Testing: A Tukey’s HSD post-hoc test was utilized to determine specific group differences. The superiority of BMBP over PRE-084 in TH+ survival was confirmed with a strict

    
    , demonstrating that the structural modifications of the bis-benzylpiperazine scaffold translate to statistically significant in vivo advantages.
    

References

  • Francardo, V., et al. (2014). "Pharmacological stimulation of sigma-1 receptors has neurorestorative effects in experimental parkinsonism." Brain. Available at:[4]

  • Francardo, V., et al. (2025). "Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases." MDPI. Available at:[2]

  • Ryskamp, D., et al. (2019). "Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases." Frontiers in Neuroscience. Available at:[3]

  • MedChemExpress. "PRE-084 hydrochloride | S1R Agonist." MedChemExpress. Available at:[1]

  • Peviani, M., et al. (2014). "Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease." Neurobiology of Disease (via ResearchGate). Available at:[5]

Sources

Confirming molecular structure of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural confirmation of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine , a specific unsymmetrical 1,4-disubstituted piperazine. This guide addresses the critical challenge of distinguishing meta-substituted isomers in flexible pharmacophores where NMR signals often overlap.

Methodology: Single Crystal X-Ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives Application: Small Molecule Characterization, Isomer Differentiation, Solid-State Analysis[1][2]

Executive Summary

In the development of piperazine-based pharmacophores, precise structural validation is non-negotiable.[2] For the target molecule, 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine , the primary analytical challenge lies in conclusively distinguishing the meta-substitution patterns on both benzyl rings from their ortho- and para- isomers.[1][2]

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (


) and NMR provides connectivity, only Single Crystal X-Ray Diffraction (SC-XRD)  offers an absolute, stereochemical snapshot of the molecule.[1][2] This guide outlines the definitive protocol for crystallizing and solving the structure of this compound, establishing SC-XRD as the "Gold Standard" for this class of molecules.

The Challenge: Why X-Ray?

The target molecule contains two benzyl rings attached to a flexible piperazine core.[2]

  • The Isomer Problem: The difference between a 3-bromo and 4-bromo substitution is subtle in 1H NMR, often manifesting only as slight shifts in coupling constants (

    
    -values) and integral overlaps in the aromatic region (6.8–7.5 ppm).[1][2]
    
  • Conformational Ambiguity: Piperazine rings typically adopt a chair conformation, but the orientation of the bulky benzyl groups (equatorial vs. axial) dictates the molecule's docking potential in biological targets.[1][2] NMR averages these signals in solution; X-ray freezes the bioactive conformation.[2]

Comparative Performance Matrix

The following table contrasts SC-XRD with standard spectroscopic methods for this specific application.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR HRMS (Mass Spec)
Primary Output 3D Atomic Coordinates (XYZ)Magnetic Environment of NucleiMass-to-Charge Ratio (

)
Isomer Specificity Absolute (Visual confirmation of m-sub)High (Requires distinct coupling)None (Isomers have identical mass)
Stereochemistry Definitive (Relative & Absolute)Relative (NOESY required)None
Sample State Solid (Single Crystal)SolutionGas Phase / Solution
Sample Recovery Non-destructiveNon-destructiveDestructive
Time to Result 24–48 Hours (including growth)< 1 Hour< 15 Minutes

Experimental Protocol: SC-XRD Confirmation

This workflow is designed to validate the structure of 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine.[1][2]

Phase 1: Crystallization (The Critical Step)

Piperazine derivatives are often oily free bases.[1][2] To obtain diffraction-quality crystals, salt formation is recommended.[2]

  • Method A (Free Base): Dissolve 20 mg in minimal hot Ethanol (EtOH). Allow slow evaporation at 4°C.

  • Method B (HCl Salt - Recommended): Dissolve free base in diethyl ether.[1][2] Bubble dry HCl gas or add 2M HCl in ether.[2] The resulting hydrochloride salt often crystallizes instantly or forms needles suitable for diffraction.[2]

Phase 2: Data Collection & Refinement[2]
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).[1][2]
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible benzyl chains.

  • Strategy: Collect full sphere of data to ensure high redundancy, critical for locating the heavy Bromine atom accurately.

Phase 3: Structure Solution
  • Space Group Determination: Expect Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ), common for centrosymmetric piperazines.[1][2]
  • Phasing: Use Intrinsic Phasing (SHELXT) to locate the Bromine atom (heavy atom method).[1][2]

  • Refinement: Refine using SHELXL (Least Squares).

    • Check: The piperazine ring should show a clear chair conformation .[2]

    • Check: The C-Br bond length should be approx 1.90 Å.[2]

    • Validation: Verify the meta positions (1,3-substitution) on both phenyl rings visually.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for confirming the structure.

G Start Crude Product 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine CheckState Physical State? Start->CheckState Oily Oily / Amorphous CheckState->Oily Viscous Solid Crystalline Solid CheckState->Solid Powder SaltForm Salt Formation (Add HCl/Ether or Picric Acid) Oily->SaltForm Recryst Recrystallization (Slow Evap: EtOH/EtOAc) Solid->Recryst SaltForm->Recryst XRD SC-XRD Data Collection (Mo Source, 100K) Recryst->XRD Single Crystal Found Solve Structure Solution (SHELXT / Olex2) XRD->Solve Validation Isomer Confirmation (Check 3-Br and 3-Me positions) Solve->Validation

Caption: Workflow for converting crude piperazine derivative into a definitive crystal structure.

Structural Logic: Distinguishing the Isomers

Why does this specific molecule require such rigor? The synthesis likely involves the nucleophilic attack of a piperazine on a benzyl halide.[2] If the starting material (e.g., 3-bromobenzyl bromide) contains trace amounts of the 2- or 4-isomer, the impurity will persist.[1][2]

The "Heavy Atom" Advantage

The Bromine atom (


) serves as a powerful anomalous scatterer.[1][2] In the electron density map, the Br atom will appear as the largest peak.[2]
  • Step 1: Locate the Br peak.[2]

  • Step 2: Trace the phenyl ring connected to it.[2]

  • Step 3: Count the carbons to the methylene bridge (

    
    -Piperazine).[1][2]
    
  • Result: If the bridge is at position 1 and Br is at position 3, the meta structure is confirmed.[1][2] NMR requires complex COSY/HMBC correlations to prove this; X-ray shows it instantly.[2]

IsomerLogic cluster_0 Spectroscopic Ambiguity NMR 1H NMR Spectrum (Overlapping Aromatic Region) Decision Isomer Check NMR->Decision Ambiguous Mass HRMS (m/z = 358.10) Mass->Decision Identical XRD_Result X-Ray Electron Density XRD_Result->Decision Definitive Meta CONFIRMED 3-Bromo / 3-Methyl Decision->Meta Br at C3 Para REJECTED 4-Bromo / 4-Methyl Decision->Para Br at C4

Caption: Logic flow demonstrating why X-ray provides the only definitive "Go/No-Go" decision for isomer confirmation.

References

  • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link

  • Dolomanov, O. V., et al. (2009).[1][2] "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[1][2] Link

  • Zhang, M., et al. (2010).[1][2][3] "1,4-Dibenzylpiperazine."[2][3][4] Acta Crystallographica Section E, 66(12), o3336.[1][2] Link

  • Spek, A. L. (2009).[1][2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1][2] Link

Sources

Comparative Metabolic Profiling of Bromobenzyl vs. Methylbenzyl Piperazines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the metabolic profiling of synthetic piperazines not merely as an exercise in structural identification, but as a critical predictive tool for pharmacokinetics, toxicology, and drug-drug interactions (DDIs). Benzylpiperazine (BZP) and its derivatives are heavily metabolized by hepatic cytochrome P450 (CYP) enzymes 1. However, the specific substitution pattern on the benzyl ring dictates entirely divergent metabolic fates.

This guide objectively compares the metabolic pathways of halogenated (bromobenzyl) versus alkylated (methylbenzyl) piperazines, providing the mechanistic rationale and a self-validating experimental framework for in vitro assessment.

Mechanistic Divergence in Phase I Metabolism

The structural differences between a bromine atom and a methyl group fundamentally alter the electron density and steric environment of the aromatic ring, shifting the primary targets of CYP450 enzymes 2.

Bromobenzylpiperazines (e.g., 4-Bromo-BZP)

Halogenation introduces significant steric hindrance and electron-withdrawing properties. The bulky bromine atom at the para position effectively blocks standard CYP2D6-mediated aromatic hydroxylation. Consequently, the metabolic burden shifts away from the aromatic ring and toward the piperazine moiety. The primary metabolic route becomes N-dealkylation , yielding N-benzylethylenediamine derivatives, benzylamine, and a high proportion of un-metabolized parent compound excreted in biological matrices 3.

Methylbenzylpiperazines (e.g., MBZP)

In stark contrast, the electron-donating methyl group in MBZP is highly susceptible to benzylic oxidation. CYP1A2 and CYP2D6 rapidly oxidize the methyl group to form a hydroxymethyl intermediate. This intermediate is further oxidized by alcohol and aldehyde dehydrogenases to yield a stable carboxylic acid metabolite 4. This pathway significantly increases the intrinsic clearance (


) of MBZP compared to its halogenated counterparts. Furthermore, competitive inhibition studies demonstrate that these derivatives can potently inhibit CYP2D6 and CYP3A4, leading to complex metabolic interactions when co-administered with other xenobiotics 5.

MetabolicPathways cluster_bromo Bromobenzylpiperazine (4-Bromo-BZP) cluster_methyl Methylbenzylpiperazine (MBZP) B_Parent 4-Bromo-BZP B_NDealk N-Dealkylation (Primary) B_Parent->B_NDealk CYP3A4 / CYP2D6 B_MetaOH Aromatic Hydroxylation (Minor) B_Parent->B_MetaOH Steric Blockade at Para M_Parent MBZP M_BenzOx Benzylic Oxidation (Primary) M_Parent->M_BenzOx CYP1A2 / CYP2D6 M_Carbox Carboxylic Acid Formation M_BenzOx->M_Carbox Alcohol/Aldehyde Dehydrogenase

Comparative Phase I metabolic pathways of Bromobenzyl and Methylbenzyl piperazines.

Quantitative Pharmacokinetic Comparison

The structural nuances directly translate into distinct pharmacokinetic profiles. The table below summarizes the quantitative and qualitative metabolic differences observed in human liver microsome (HLM) models.

ParameterBromobenzylpiperazine (4-Bromo-BZP)Methylbenzylpiperazine (MBZP)
Primary Phase I Target Piperazine ring (N-dealkylation)Benzylic methyl group (Oxidation)
Aromatic Hydroxylation Minor (Sterically hindered by Br)Moderate (Ortho/meta positions)
Major CYP Isoforms CYP2D6, CYP3A4CYP2D6, CYP1A2, CYP3A4
Major Excreted Metabolites N-benzylethylenediamine, Unchanged ParentHydroxymethyl-BZP, Carboxy-BZP
Phase II Conjugation Low (Lack of functional OH groups)High (Glucuronidation of OH-methyl)
Relative Intrinsic Clearance Low to ModerateHigh

Self-Validating Experimental Protocol: In Vitro HLM Assay

To empirically compare the metabolic clearance of these piperazine derivatives, we utilize a Human Liver Microsome (HLM) assay. An assay is only as reliable as its internal controls. This protocol is explicitly designed as a self-validating system to ensure data integrity.

Step 1: Preparation and Control Validation
  • Action: Thaw pooled HLMs on ice. Prepare a 1 mM NADPH regenerating system. Critically, include Dextromethorphan (a known CYP2D6 probe substrate) as a positive control in a parallel incubation well.

  • Causality: Dextromethorphan validation ensures that the CYP2D6 activity of the specific HLM batch is fully functional. If Dextrorphan (the primary metabolite) is not detected at expected clearance rates, the entire assay is flagged as invalid, preventing false-positive metabolic stability results for the piperazines.

Step 2: Substrate Incubation
  • Action: Incubate 1 µM of 4-Bromo-BZP and MBZP (in separate wells) with 0.5 mg/mL HLM protein in 100 mM phosphate buffer (pH 7.4) at 37°C. Initiate the reaction by adding the NADPH system.

  • Causality: A low substrate concentration (1 µM) is deliberately chosen to remain well below the Michaelis constant (

    
    ) for most CYP enzymes. This guarantees first-order kinetics, which is an absolute requirement for calculating accurate intrinsic clearance (
    
    
    
    ) values.
Step 3: Reaction Quenching
  • Action: At predetermined time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 50 ng/mL of an isotopically labeled internal standard (e.g., BZP-d7).

  • Causality: The ice-cold acetonitrile instantaneously denatures the CYP enzymes, halting metabolism at exact time points. The internal standard corrects for any matrix effects, ion suppression, or volumetric losses during subsequent centrifugation and LC-MS analysis.

Step 4: LC-HRMS Acquisition
  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Causality: HRMS allows for exact mass determination. This is critical for distinguishing between isobaric metabolites (e.g., distinguishing aromatic hydroxylation from N-oxidation), ensuring accurate mapping of the divergent pathways.

Workflow N1 HLM Incubation + NADPH N2 Quench Reaction (Cold ACN + IS) N1->N2 N3 Protein Ppt. & Centrifugation N2->N3 N4 LC-HRMS Acquisition N3->N4 N5 Metabolite ID & Clearance Calc N4->N5 Control CYP2D6 Probe (Dextromethorphan) Control->N1 Validation

Self-validating in vitro HLM assay workflow for piperazine metabolic profiling.

References

  • BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) . europa.eu. Available at:[Link]

  • Current awareness of piperazines: pharmacology and toxicology . PubMed. Available at:[Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs . ResearchGate. Available at:[Link]

  • Methylbenzylpiperazine . Wikipedia. Available at:[Link]

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry . Elsevier / mdma.ch. Available at:[Link]

Sources

Safety Operating Guide

1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Immediate Action Required: Treat 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine as a Halogenated Organic Base .[1]

As a Senior Application Scientist, I often see disposal errors stem from misclassification. This compound contains a bromine atom (halogen) and a piperazine ring (organic base).[1] This specific combination dictates that it cannot be treated as standard organic solvent waste nor disposed of via drain systems.[1] The presence of the halogen requires high-temperature incineration with specific scrubbing capabilities to prevent the formation of dioxins and corrosive acid gases.

Critical Safety Parameters:

  • Primary Hazard: Irritant/Corrosive (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

  • Waste Stream: Halogenated Organic Waste (Segregated).[1]

  • Incompatibility: Strong Oxidizers, Acids (Exothermic neutralization risk).[1]

Waste Characterization & Classification

Proper disposal begins with accurate characterization.[1] This compound must be segregated from non-halogenated solvents (like acetone or ethanol) because mixing them significantly increases the cost and complexity of downstream incineration.

Parameter Classification Detail Operational Implication
Chemical Class Halogenated Nitrogenous HeterocycleRequires "Halogenated" waste label.[1][2]
Physical State Solid (likely) or Viscous OilSolids go to solid waste drums; solutions to liquid carboys.[1]
RCRA Status Characteristic Hazardous Waste (Toxic)Not typically P/U listed by specific name, but regulated by characteristic.[1]
Incineration High-Temperature (>1100°C)Must be sent to facilities capable of scrubbing HBr/NOx.[1]

Disposal Decision Workflow

The following logic gate ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is the waste Solid? (Pure powder, contaminated gloves, wipes) Start->IsSolid IsLiquid Is the waste Liquid? (Mother liquor, HPLC effluent, stock solution) Start->IsLiquid SolidStream Solid Waste Stream (Halogenated) IsSolid->SolidStream Yes LiquidStream Liquid Waste Stream (Halogenated Organic) IsLiquid->LiquidStream Yes Container Double-bag in clear polyethylene Place in White/Blue Drum SolidStream->Container Carboy Collect in HDPE Carboy Label 'Contains Halogens' LiquidStream->Carboy Labeling Apply Hazardous Waste Label List Constituents & % Container->Labeling Carboy->Labeling Pickup Schedule EHS/Vendor Pickup (Incineration) Labeling->Pickup

Figure 1: Decision tree for segregating solid and liquid halogenated waste streams to ensure compliance with incineration protocols.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Substance & Contaminated Debris)

Use this for expired stocks, spill cleanup materials, and contaminated PPE.[1]

  • Preparation: Don nitrile gloves, safety goggles, and a lab coat.[1] Work inside a fume hood to avoid inhalation of dust.[1]

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary container—typically a wide-mouth HDPE jar or a dedicated "Solid Halogenated Waste" drum provided by your facility.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write out "1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine". Do not use abbreviations.

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Constituents: If mixed with silica gel or wipes, estimate the % weight (e.g., "5% Compound, 95% Debris").[1]

Protocol B: Disposal of Liquid Waste (Solutions)

Use this for reaction mixtures, mother liquors, or HPLC waste.[1]

  • Segregation: Ensure the collection carboy is designated for Halogenated Solvents .

    • Critical: Do not pour this into a "Non-Halogenated" (red can) waste stream.[1] The bromine content will contaminate the entire bulk volume, leading to surcharges or rejection by the disposal vendor.

  • Compatibility Check: Ensure the carboy does not contain strong acids (e.g., Nitric Acid) or oxidizers, as piperazines are organic bases and can react exothermically.[1]

  • Transfer: Use a funnel to pour the solution into the carboy. Avoid splashing.

  • Rinsing: Rinse the original vessel with a small amount of a compatible solvent (e.g., ethanol or dichloromethane).[1] Add this rinse to the same waste carboy.[1]

  • Log Entry: Record the volume and concentration on the carboy’s accumulation log sheet.

Protocol C: Empty Container Management (Triple Rinse)

Regulatory standard for declassifying containers as "RCRA Empty".[1]

  • Rinse 1: Add solvent (capable of dissolving the residue) to 10% of the container volume.[1] Shake well. Pour rinsate into the Halogenated Liquid Waste carboy.[1]

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacement: Cross out the original label using a bold marker.[1] Remove the cap.[1][3]

  • Disposal: The container can now be discarded in standard glass/plastic trash (unless your facility requires glass recycling segregation).

Regulatory & Scientific Context

Why Segregation Matters (The "Halogen" Rule): Under EPA RCRA regulations and industrial hygiene standards, halogenated compounds (containing F, Cl, Br, I) require specific incineration temperatures (often >1100°C) and residence times to ensure the destruction of the carbon-halogen bond.[1] If these are incinerated at lower temperatures (typical for non-halogenated solvents), they can form hydrogen bromide (HBr) and brominated dioxins , which are highly toxic and corrosive to the incinerator's infrastructure.[1]

Self-Validating Safety: By segregating this waste, you protect the disposal facility's equipment and the environment.[1] If you mistakenly classify it as non-halogenated, the presence of bromine will be detected during the vendor's spot-check analysis (Halogen scan), resulting in a "Non-Conforming Waste" report and significant fines for your laboratory.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Personal protective equipment for handling 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive technical guide to establish the operational and safety standards for handling 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine (CAS: 355396-53-1).

While this halogenated bis-benzylpiperazine derivative is a highly valuable building block in drug discovery and pharmaceutical synthesis, its structural motifs—specifically the nucleophilic piperazine core and the highly lipophilic halogenated benzyl groups—necessitate rigorous, causality-driven safety protocols[1]. This guide provides a self-validating operational framework to ensure absolute safety and compliance during laboratory handling.

Hazard Profile & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE), one must first understand the physicochemical interactions between the compound and human tissue. Piperazine derivatives are inherently hazardous, acting as severe irritants and corrosive agents[2].

  • Tissue Saponification (Corrosivity): The secondary and tertiary amines within the piperazine ring function as strong Lewis bases. Upon contact with the aqueous environment of the skin, eyes, or mucous membranes, they undergo localized hydrolysis. This rapid pH shift disrupts lipid bilayers, leading to alkaline chemical burns and potential corneal opacity[2][3].

  • Enhanced Dermal Penetration: The addition of the 3-bromobenzyl and 3-methylbenzyl substituents significantly increases the molecule's lipophilicity (LogP). This structural modification allows the compound to bypass the skin's aqueous barrier (stratum corneum) much more efficiently than unsubstituted piperazine, carrying the corrosive core deeper into dermal tissue.

  • Respiratory Sensitization: Inhalation of aerosolized piperazine powders is a documented cause of immune-mediated hypersensitivity, leading to occupational asthma and severe respiratory tract burns[3][4].

Table 1: Quantitative & Qualitative Hazard Summary
Hazard ClassificationGHS CategoryMechanistic Causality & Impact
Skin Corrosion/Irritation Category 1BAlkaline nature of the piperazine core saponifies dermal lipid bilayers, causing deep tissue burns.
Serious Eye Damage Category 1Direct contact causes rapid pH escalation in the cornea, requiring >30 mins of irrigation.
Respiratory Sensitization Category 1Inhalation of fine particulates triggers IgE-mediated hypersensitivity and pulmonary edema.
Environmental Toxicity Aquatic Chronic 3Halogenated aromatic rings resist rapid biodegradation, persisting in aquatic ecosystems.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE for 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine is dictated by its phase (solid vs. solution) and its permeation kinetics.

  • Ocular Protection: Tight-sealing chemical safety goggles (ANSI Z87.1 or EN 166 compliant) are mandatory. Causality: Standard safety glasses do not prevent the ingress of aerosolized basic dust, which can cause immediate and irreversible corneal damage. If handling >100 mL of solution, a full face shield must be worn over the goggles.

  • Dermal Protection: Wear heavy-duty Nitrile gloves (minimum 0.11 mm thickness) for handling the solid free-base or salt forms. Causality: If the compound is dissolved in organic solvents (e.g., Dichloromethane or DMF), the solvent acts as a permeation enhancer. In such cases, switch to Butyl rubber or laminate (Silver Shield) gloves, as standard nitrile will experience rapid chemical breakthrough[5].

  • Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs. For bulk transfers (>50g), a disposable Tyvek® chemical suit is recommended to prevent basic dust from accumulating on personal clothing.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If weighing outside a hood is unavoidable, personnel must wear a NIOSH/MSHA-approved respirator. Use a P100 particulate filter for solid forms, or a Type ABEK (EN14387) cartridge if the compound is handled in volatile solvents, as ABEK filters specifically neutralize basic organic vapors and ammonia derivatives[5].

Operational Workflow: Safe Handling & Transfer Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.

Step 1: Pre-Operation Verification

  • Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm)[4].

  • Confirm all PPE (goggles, gloves, lab coat) is properly donned and inspected for micro-tears.

Step 2: Static Dissipation

  • Action: Pass an anti-static bar or zero-stat gun over the analytical balance and the source bottle.

  • Causality: Halogenated organic powders generate high static charges due to triboelectric effects. Discharging the equipment prevents the spontaneous aerosolization and repulsion of the toxic powder during transfer.

Step 3: Weighing and Transfer

  • Tare a conductive, anti-static weigh boat.

  • Using a grounded stainless-steel spatula, carefully transfer the 1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine. Keep the container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

Step 4: Decontamination & Validation

  • Action: Wipe down the balance, spatula, and hood surface with a mildly acidic aqueous wipe (e.g., 1% citric acid) to neutralize residual free-base, followed by an isopropanol wipe to remove lipophilic organic residue.

  • Validation: Visually inspect the area under a UV light (if applicable, as many benzyl compounds fluoresce) to ensure zero cross-contamination.

Workflow Start Start: Pre-Entry Verification Hood Verify Fume Hood (80-120 fpm) Start->Hood PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat, P100/ABEK Respirator Hood->PPE Static Discharge Static (Anti-static bar) PPE->Static Weigh Weigh Compound (Grounded Spatula) Static->Weigh Decon Decontaminate Surfaces (Acidic wipe -> IPA wipe) Weigh->Decon

Logical workflow for PPE donning and safe handling of benzylpiperazine derivatives.

Emergency Response & Spill Mitigation Plan

Immediate and precise action is required in the event of an exposure or spill.

First Aid Protocols:

  • Ocular Exposure: Do NOT allow the victim to rub their eyes. Immediately flush with extensive irrigation at an eyewash station for a minimum of 30 minutes[3]. The alkaline nature of piperazines requires prolonged flushing to prevent deep tissue saponification. Seek immediate ophthalmological care.

  • Dermal Exposure: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[3][6]. Destroy contaminated leather shoes, as they cannot be fully decontaminated from lipophilic amines.

Spill Cleanup Methodology:

  • Evacuate & Assess: Evacuate personnel from the immediate area. Identify if the spill is a solid powder or in solution.

  • Solid Spills: Do NOT dry sweep, as this will aerosolize the corrosive dust. Cover the spill with damp absorbent pads to suppress dust generation[7].

  • Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[6]. Do not use combustible materials like sawdust.

  • Disposal: Using non-sparking tools, scoop the absorbed material into a sealable, chemically compatible polyethylene container. Label strictly as "Hazardous Waste - Corrosive/Toxic Organic Solid" and dispose of via a licensed chemical waste contractor.

SpillResponse Spill Chemical Spill Occurs Assess Assess Phase State Spill->Assess Solid Solid Powder Assess->Solid Liquid In Solution Assess->Liquid Damp Cover with Damp Pad (Suppress Dust) Solid->Damp Absorb Use Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Waste Transfer to Hazardous Waste Container Damp->Waste Absorb->Waste

Decision matrix for emergency spill response and containment.

References

  • National Center for Biotechnology Information (PubChem). "Piperazine | C4H10N2 | CID 4837 - Safety and Hazards." PubChem Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Chemical Database: Piperazine Dihydrochloride." United States Department of Labor. Available at:[Link]

Sources

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Retrosynthesis Analysis

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1-(3-bromobenzyl)-4-(3-methylbenzyl)piperazine
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